molecular formula C17H16N4S B13430375 BPTQ

BPTQ

Cat. No.: B13430375
M. Wt: 308.4 g/mol
InChI Key: HNUWBMCYWQHNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BPTQ is a useful research compound. Its molecular formula is C17H16N4S and its molecular weight is 308.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16N4S

Molecular Weight

308.4 g/mol

IUPAC Name

N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine

InChI

InChI=1S/C17H16N4S/c1-2-3-8-18-16-15-14(19-10-20-16)12-9-11-6-4-5-7-13(11)21-17(12)22-15/h4-7,9-10H,2-3,8H2,1H3,(H,18,19,20)

InChI Key

HNUWBMCYWQHNIN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=NC2=C1SC3=NC4=CC=CC=C4C=C23

Origin of Product

United States

Foundational & Exploratory

The Principle of BPTQ as a Fluorescent Nitric Oxide Sensor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles behind the use of BPTQ as a fluorescent sensor for the detection of nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, making its accurate and sensitive detection paramount in biomedical research and drug development. Fluorescent probes like this compound offer a powerful tool for real-time, non-invasive imaging of NO dynamics in cellular and in vivo systems.

Core Principle of this compound as a Fluorescent NO Sensor

The fundamental principle of this compound as a fluorescent NO sensor lies in a specific chemical reaction that transforms the non-fluorescent this compound molecule into a highly fluorescent product upon interaction with nitric oxide. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, enabling sensitive detection of NO.

The sensing mechanism involves the reaction of this compound with nitric oxide, which leads to the formation of a fluorescent triazole derivative. This reaction is highly specific to NO, minimizing cross-reactivity with other reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus ensuring the fidelity of the detection method. A schematic of this reaction is depicted below.[1] The fluorescence intensity of the resulting product is directly proportional to the concentration of nitric oxide, allowing for quantitative measurements.[1]

Quantitative Data Summary

PropertyValueReference
Excitation Wavelength (λex) ~560 nm[2]
Emission Wavelength (λem) ~606 nm[2]
Fluorescence Quantum Yield (Φf) - Before NO 0.06[3]
Fluorescence Quantum Yield (Φf) - After NO 0.55 - 0.91[2][3]
Molar Extinction Coefficient (ε) Not specified
Limit of Detection (LOD) 35 nM[3]
Response Time ≤ 0.1 seconds[3]

Experimental Protocols

This section provides a detailed methodology for the use of a fluorescent NO probe, exemplified by this compound, for the detection of nitric oxide in cultured mammalian cells.

I. Preparation of Reagents
  • Probe Stock Solution: Prepare a stock solution of the fluorescent NO probe (e.g., this compound) at a concentration of 1-10 mM in dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C, protected from light.

  • Cell Culture Medium: Use the appropriate complete cell culture medium for the cell line being investigated. For fluorescence imaging, it is advisable to use a phenol (B47542) red-free medium to reduce background fluorescence.

  • Imaging Buffer: A balanced salt solution such as Hank's Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS) solution containing calcium and magnesium can be used for imaging.

  • NO Inducers and Inhibitors (Optional):

    • Inducer: To stimulate endogenous NO production, prepare solutions of agents such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for immune cells, or acetylcholine (B1216132) for endothelial cells.

    • Inhibitor: To confirm the specificity of the probe, a nitric oxide synthase (NOS) inhibitor like L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride) can be used.

II. Cellular Staining and Nitric Oxide Imaging
  • Cell Plating: Seed the cells on a suitable imaging vessel, such as glass-bottom dishes or coverslips, and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Loading:

    • Dilute the probe stock solution in pre-warmed serum-free medium or imaging buffer to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type and experimental condition.

    • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

    • Incubate the cells with the probe-containing solution for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, wash the cells two to three times with pre-warmed imaging buffer to remove any excess, unloaded probe.

  • Stimulation of Nitric Oxide Production (Optional):

    • For detecting basal NO levels, proceed directly to imaging after the washing step.

    • To induce NO production, replace the imaging buffer with a fresh, pre-warmed medium containing the desired NO inducer.

    • For inhibitor control experiments, pre-incubate the cells with the NOS inhibitor for 30-60 minutes before adding the NO inducer.

  • Fluorescence Microscopy:

    • Mount the imaging dish or coverslip onto the stage of a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

    • Acquire images at various time points after stimulation to monitor the spatio-temporal dynamics of NO production. It is crucial to use consistent imaging parameters (e.g., excitation intensity, exposure time, gain) across all experimental groups for quantitative comparison.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound as a fluorescent NO sensor.

BPTQ_NO_Sensing_Mechanism This compound This compound (Non-Fluorescent) Product This compound-Triazole (Highly Fluorescent) This compound->Product + NO NO Nitric Oxide (NO) NO->Product

Caption: Reaction mechanism of this compound with nitric oxide.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells 1. Plate Cells prepare_probe 2. Prepare Probe Solution load_probe 3. Load Cells with Probe prepare_probe->load_probe wash_cells 4. Wash Excess Probe load_probe->wash_cells stimulate 5. Stimulate NO Production (Optional) wash_cells->stimulate image_cells 6. Fluorescence Imaging stimulate->image_cells analyze_data 7. Analyze Fluorescence Intensity image_cells->analyze_data

Caption: General experimental workflow for cellular NO imaging.

NO_cGMP_Signaling_Pathway cluster_upstream Upstream Signaling cluster_no_detection NO Detection cluster_downstream Downstream Signaling Stimulus Stimulus (e.g., Acetylcholine) Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 + CaM Calmodulin Ca2->CaM NOS Nitric Oxide Synthase (NOS) CaM->NOS Activates NO_mol Nitric Oxide (NO) NOS->NO_mol Produces BPTQ_probe This compound NO_mol->BPTQ_probe Detected by sGC Soluble Guanylyl Cyclase (sGC) NO_mol->sGC Activates cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response

Caption: NO/cGMP signaling pathway and the point of detection by this compound.

References

BPTQ: A Technical Guide to its Excitation and Emission Spectra for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BPTQ (Benzo[g]pyrazino[2,3-b]triphenylene-12,13-dicarbonitrile), a "turn-on" fluorescent probe utilized for the detection of nitric oxide (NO). This document details its photophysical properties, experimental protocols for its use, and its application in studying NO-related signaling pathways.

Introduction to this compound as a Nitric Oxide Probe

Nitric oxide is a critical signaling molecule involved in a multitude of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Its transient nature and low physiological concentrations necessitate sensitive and specific detection methods. "Turn-on" fluorescent probes are powerful tools for this purpose, exhibiting a significant increase in fluorescence intensity upon reaction with their target analyte.

This compound is a fluorogenic probe designed for the detection of nitric oxide. In its native state, the probe is weakly fluorescent. However, upon reaction with nitric oxide, it undergoes a chemical transformation that results in a highly fluorescent product, thus "turning on" its fluorescence signal. This characteristic allows for the sensitive and selective detection of NO in biological systems.[1]

Photophysical Properties

Detailed quantitative photophysical data for this compound is not extensively consolidated in publicly available literature. However, based on the behavior of analogous "turn-on" fluorescent probes for nitric oxide, we can characterize its expected properties. The key photophysical parameters for a representative BODIPY-based "turn-on" NO probe (RBA) and a coumarin-based probe (FP-NO) are summarized in the table below to provide a comparative reference.[2][3]

PropertyThis compound (Expected)RBA (Reacted with NO)[3]FP-NO (Reacted with NO)[2]
Excitation Maximum (λex)Not specified~500 nmNot specified
Emission Maximum (λem)Not specified~520 nmNot specified
Molar Extinction Coefficient (ε)Not specifiedNot specifiedNot specified
Fluorescence Quantum Yield (Φf)Low (before NO) / High (after NO)0.87Not specified
Fluorescence Lifetime (τ)Short (before NO) / Long (after NO)Not specifiedNot specified
Detection Limit (LOD)Expected to be in the nanomolar range10 nM47.6 nM

Experimental Protocols

General Synthesis of a "Turn-On" Fluorescent Probe for Nitric Oxide
Measurement of Excitation and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths of this compound before and after reaction with nitric oxide.

Materials:

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitric oxide donor (e.g., DEA NONOate)

  • Fluorometer

Procedure:

  • Prepare a dilute solution of this compound in PBS.

  • Record the absorbance spectrum using a UV-Vis spectrophotometer to determine the absorption maximum.

  • Using a fluorometer, excite the this compound solution at its absorption maximum and scan a range of wavelengths to record the emission spectrum. The peak of this spectrum is the emission maximum.

  • To the this compound solution, add a controlled amount of a nitric oxide donor.

  • Allow the reaction to proceed for a specified time.

  • Repeat steps 2 and 3 to determine the excitation and emission maxima of the this compound-NO reaction product.

Determination of Fluorescence Quantum Yield

Objective: To quantify the efficiency of fluorescence of this compound upon reaction with nitric oxide.

Materials:

  • This compound-NO solution (prepared as in 3.2)

  • A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

  • Fluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of dilutions of both the this compound-NO solution and the fluorescent standard.

  • Measure the absorbance of each solution at the excitation wavelength to be used for fluorescence measurements. Ensure absorbance values are below 0.1 to minimize inner filter effects.

  • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths).

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the this compound-NO and the standard.

  • The quantum yield of this compound-NO can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Signaling Pathway and Experimental Workflow

Nitric Oxide Signaling in Endothelial Cells

Nitric oxide plays a crucial role in the cardiovascular system, particularly in regulating vascular tone. In endothelial cells, the production of NO is primarily catalyzed by endothelial nitric oxide synthase (eNOS). The signaling cascade is initiated by various stimuli, such as acetylcholine (B1216132) or shear stress, leading to an increase in intracellular calcium levels. Calcium binds to calmodulin, which in turn activates eNOS to produce NO from L-arginine. NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP activates protein kinase G (PKG), which ultimately results in smooth muscle relaxation and vasodilation.

Nitric_Oxide_Signaling cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Stimulus Stimulus (e.g., Acetylcholine) Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 + CaM Calmodulin IP3->CaM + Ca2+ eNOS_inactive eNOS (inactive) CaM->eNOS_inactive + eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide eNOS_active->NO catalyzes L_Arginine L-Arginine L_Arginine->NO sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->cGMP PKG PKG cGMP->PKG + Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to

Caption: Nitric Oxide signaling pathway in endothelial and smooth muscle cells.

Experimental Workflow for Cellular NO Detection using this compound

This workflow outlines the steps for detecting intracellular nitric oxide in a cell culture model using this compound.

Experimental_Workflow cell_culture 1. Cell Culture (e.g., Endothelial Cells) stimulate_cells 2. Stimulate NO Production (e.g., with Acetylcholine) cell_culture->stimulate_cells load_probe 3. Load Cells with this compound Probe stimulate_cells->load_probe incubation 4. Incubation load_probe->incubation wash_cells 5. Wash to Remove Excess Probe incubation->wash_cells image_acquisition 6. Fluorescence Microscopy (Excite at λex, Detect at λem) wash_cells->image_acquisition data_analysis 7. Image & Data Analysis (Quantify Fluorescence Intensity) image_acquisition->data_analysis results 8. Results (Correlation of Fluorescence with NO levels) data_analysis->results

References

An In-depth Technical Guide to the Reaction of BPTQ with Reactive Nitrogen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 2-(4-boronophenyl)-7,7-dimethyl-5-phenyl-7H-thiopyrano[2,3-d]thiazol-4(3H)-one (BPTQ) and various reactive nitrogen species (RNS). This compound is a fluorescent probe utilized for the detection and quantification of RNS, which play crucial roles in a multitude of physiological and pathological processes. This document details the reaction mechanisms, quantitative data, experimental protocols, and key signaling pathways involved.

Core Reaction Mechanisms

This compound, a boronate-based compound, exhibits reactivity towards several RNS, primarily through the oxidative cleavage of its carbon-boron bond. This reaction leads to the formation of a highly fluorescent phenolic product, enabling the detection of RNS through a "turn-on" fluorescence mechanism.

Reaction with Nitric Oxide (NO)

The reaction of this compound with nitric oxide proceeds via an oxidation reaction, leading to the formation of a fluorescent triazole derivative. This reaction is characterized by a significant increase in fluorescence intensity, which shows a linear correlation with the concentration of nitric oxide.[1]

Reaction with Peroxynitrite (ONOO⁻)

This compound reacts rapidly and stoichiometrically with peroxynitrite. The reaction involves the nucleophilic attack of peroxynitrite on the boronic acid moiety, followed by the cleavage of the C-B bond to yield the corresponding phenol (B47542) as the major product (80-90% yield).[2] This reaction is significantly faster than the reaction of this compound with other reactive oxygen species (ROS) like hydrogen peroxide, providing a basis for its selectivity.[2]

Reaction with Nitrogen Dioxide (NO₂)

The direct reaction of this compound with nitrogen dioxide has not been extensively characterized in the literature. However, based on the known reactivity of boronic acids, it is plausible that NO₂ could participate in oxidative reactions, potentially leading to the formation of the phenolic product or other nitrated species. Further research is required to elucidate the precise mechanism and products of this interaction.

Quantitative Data

The following tables summarize the available quantitative data for the reaction of this compound and related boronate-based probes with RNS.

Table 1: Reaction of this compound with Nitric Oxide (NO)

ParameterValueReference
Linear Range 0–100 μM[1]
Fluorescence Change Linear increase with NO concentration[1]

Table 2: Reaction of Boronate-Based Probes with Peroxynitrite (ONOO⁻)

ParameterValueReference
Second-Order Rate Constant (k) ~1.1 x 10⁶ M⁻¹s⁻¹[2]
Major Product Yield (Phenol) ~81%[2]
Fluorescence Enhancement Significant "turn-on" response[3]
Linear Range 0-10 µM[4]
Limit of Detection 37 nM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's interaction with RNS.

Synthesis of this compound (Representative Protocol)
Generation of Reactive Nitrogen Species

Nitric oxide can be generated in a controlled manner from a donor compound such as sodium nitroprusside (SNP).

Materials:

  • Sodium nitroprusside (SNP)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Prepare a stock solution of SNP in PBS.

  • For the experiment, dilute the SNP stock solution to the desired final concentration in PBS.

  • The release of NO from SNP is spontaneous in aqueous solution and can be accelerated by light. To ensure a consistent rate of NO generation, protect the solution from direct light or use a light source with controlled intensity.[8]

Peroxynitrite can be synthesized and its concentration determined as follows.

Materials:

Protocol:

  • Prepare solutions of 0.6 M NaNO₂, 0.7 M H₂O₂, 0.6 M HCl, and 1.5 M NaOH.

  • On an ice bath, rapidly mix the NaNO₂, H₂O₂, and HCl solutions.

  • Immediately quench the reaction by adding the NaOH solution.

  • Remove excess H₂O₂ by adding a small amount of MnO₂ and then filtering the solution.

  • Determine the concentration of the peroxynitrite solution by measuring its absorbance at 302 nm in 0.1 M NaOH (extinction coefficient, ε = 1670 M⁻¹cm⁻¹).[2][9]

Nitrogen dioxide gas can be generated in a laboratory setting for in vitro experiments.

Materials:

  • Copper turnings

  • Concentrated nitric acid (HNO₃)

Protocol:

  • Place copper turnings in a flask equipped with a gas outlet tube.

  • Carefully add concentrated nitric acid to the flask. The reaction will produce brown NO₂ gas.

  • The generated NO₂ gas can be bubbled through a buffer solution to create an aqueous solution of NO₂ for experiments. This should be performed in a well-ventilated fume hood due to the toxicity of NO₂.[10][11]

Fluorescence Spectroscopy Analysis

Materials:

  • This compound stock solution in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • RNS stock solutions (NO, ONOO⁻, NO₂)

  • Fluorometer

Protocol:

  • Prepare a working solution of this compound in PBS (e.g., 10 μM).

  • In a cuvette, add the this compound working solution.

  • Record the baseline fluorescence spectrum of this compound.

  • Add a known concentration of the RNS solution to the cuvette and mix quickly.

  • Immediately record the fluorescence emission spectra at regular time intervals to monitor the reaction kinetics.

  • For endpoint assays, record the final fluorescence spectrum after the reaction has gone to completion.

  • The excitation and emission wavelengths will be specific to this compound and its reaction product. For example, for the reaction with NO, the fluorescence intensity can be monitored with excitation and emission wavelengths appropriate for the resulting fluorescent product.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used to separate and quantify this compound and its reaction products.

Materials:

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA)

  • This compound and expected product standards

Protocol:

  • Prepare samples by reacting this compound with the RNS of interest as described in the fluorescence spectroscopy protocol.

  • Inject the reaction mixture onto the C18 column.

  • Elute the components using a gradient of increasing acetonitrile concentration in water (both with 0.1% TFA).

  • Monitor the elution profile using a UV-Vis detector at wavelengths corresponding to the absorbance maxima of this compound and its product, or a fluorescence detector with appropriate excitation and emission wavelengths.

  • Identify and quantify the peaks by comparing their retention times and areas with those of the standards.[2][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the interaction of this compound with RNS.

cluster_0 Nitric Oxide Signaling Pathway L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate NO NO NOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Substrate Physiological Effects Physiological Effects cGMP->Physiological Effects cluster_1 Experimental Workflow for this compound and RNS Reaction Analysis Synthesize_this compound Synthesize and Purify this compound React_BPTQ_RNS React this compound with RNS in Buffer Synthesize_this compound->React_BPTQ_RNS Generate_RNS Generate RNS (NO, ONOO⁻, NO₂) Generate_RNS->React_BPTQ_RNS Fluorescence_Spectroscopy Fluorescence Spectroscopy Analysis React_BPTQ_RNS->Fluorescence_Spectroscopy HPLC_Analysis HPLC Analysis React_BPTQ_RNS->HPLC_Analysis Data_Analysis Data Analysis and Interpretation Fluorescence_Spectroscopy->Data_Analysis HPLC_Analysis->Data_Analysis cluster_2 Logical Relationship of this compound as an RNS Probe This compound This compound (Non-fluorescent) Reaction Oxidative C-B Bond Cleavage This compound->Reaction RNS Reactive Nitrogen Species (e.g., NO, ONOO⁻) RNS->Reaction Product Phenolic Product (Highly Fluorescent) Reaction->Product Detection Fluorescence Detection Product->Detection Emits Light

References

Foundational Research on BPTQ for Nitric Oxide Detection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on 2-(2-pyridyl)-1,10-phenanthroline-7,7-dioxide (BPTQ) as a fluorescent probe for the detection of nitric oxide (NO). Nitric oxide is a critical signaling molecule in a multitude of physiological and pathological processes, making its accurate detection essential for advancing research and drug development. This compound has emerged as a promising tool for this purpose due to its fluorescent properties that are modulated by the presence of NO.

Core Principles of this compound-Based NO Detection

This compound is a heterocyclic organic compound belonging to the phenanthroline family. Its core structure incorporates a 1,10-phenanthroline (B135089) scaffold, which is known to exhibit fluorescence. The key to its function as a nitric oxide sensor lies in the two N-oxide moieties. These groups modulate the electronic properties of the phenanthroline ring system.

The fundamental principle behind this compound's utility in NO detection is a chemical reaction between the probe and nitric oxide, which leads to a significant change in the fluorescence properties of the this compound molecule. While the precise mechanism is a subject of ongoing research, it is understood to involve the deoxygenation of the N-oxide groups by nitric oxide. This reaction alters the electronic structure of the this compound molecule, resulting in a measurable change in its fluorescence intensity.

A key characteristic of this compound is the linear correlation between its fluorescence intensity and the concentration of nitric oxide, allowing for quantitative measurements.[1]

Synthesis of this compound

The synthesis would likely involve a two-step process:

  • Synthesis of 2-(2'-pyridyl)-1,10-phenanthroline: This precursor can be synthesized via a Skraup reaction or a Friedländer condensation. An improved multi-step synthesis starting from m-toluidine (B57737) and glycerol (B35011) has been reported, involving the selective nitration and subsequent oxidation and condensation steps.

  • N-oxidation of 2-(2'-pyridyl)-1,10-phenanthroline: The resulting pyridyl-phenanthroline would then undergo N-oxidation to introduce the two N-oxide functional groups. A general method for the mono-N-oxidation of 1,10-phenanthroline derivatives using a green oxidant, peroxomonosulfate ion in an acidic aqueous solution, has been described. It is anticipated that this method could be adapted for the di-N-oxidation of the precursor to yield this compound.

Further purification and characterization using techniques such as NMR, mass spectrometry, and elemental analysis would be required to confirm the structure and purity of the final this compound product.

Quantitative Data

Comprehensive quantitative data for this compound as a nitric oxide sensor, such as its quantum yield, detection limit, and sensitivity from a primary research article, is not currently available in publicly accessible literature. However, a known characteristic is the linear relationship between the fluorescence intensity of this compound and the concentration of nitric oxide, as depicted in fluorescence spectra from foundational studies.[1] This linearity is crucial for the quantitative determination of NO concentrations in experimental settings.

For context, other fluorescent probes for nitric oxide have reported detection limits in the nanomolar range. For example, some BODIPY-based probes have demonstrated limits of detection as low as 10 nM. It is anticipated that this compound would exhibit a comparable level of sensitivity.

ParameterThis compoundOther Fluorescent NO Probes (for comparison)
Detection Limit Data not available10 nM - 100 nM
Quantum Yield Data not availableVaries significantly depending on the probe
Linear Range Demonstrated, but specific range not detailed[1]Typically in the micromolar range
Selectivity Presumed to be selective for NOGenerally high, but can have cross-reactivity with other reactive oxygen/nitrogen species

Experimental Protocols

The following provides a generalized experimental protocol for the detection of nitric oxide using a fluorescent probe like this compound. Specific concentrations and incubation times would need to be optimized for the particular experimental system.

Materials
  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP) or a source of NO gas

  • Cell culture medium or appropriate buffer for the experimental system

  • Fluorescence spectrophotometer or microscope

Protocol for In Vitro NO Detection
  • Preparation of this compound working solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 10 µM).

  • Incubation: Add the this compound working solution to the sample (e.g., cell culture, purified enzyme assay) and incubate for a predetermined time to allow for probe loading.

  • Induction of NO production: Introduce the nitric oxide donor or expose the sample to NO gas.

  • Fluorescence measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for this compound. A time-course measurement can be performed to monitor the change in fluorescence over time.

  • Calibration Curve: To quantify the NO concentration, a calibration curve should be generated by measuring the fluorescence intensity of this compound in the presence of known concentrations of a stable NO donor.

Visualizations

Signaling Pathway of NO Detection by this compound

BPTQ_NO_Detection This compound This compound (Low Fluorescence) BPTQ_NO_Complex Deoxygenated this compound (High Fluorescence) This compound->BPTQ_NO_Complex Reaction with NO NO Nitric Oxide (NO) NO->BPTQ_NO_Complex

Caption: Reaction mechanism of this compound with nitric oxide leading to a fluorescent product.

Experimental Workflow for NO Detection

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition Sample_Prep Prepare Sample (e.g., Cells) BPTQ_Loading Load with this compound Sample_Prep->BPTQ_Loading NO_Induction Induce NO Production BPTQ_Loading->NO_Induction Fluorescence_Measurement Measure Fluorescence NO_Induction->Fluorescence_Measurement Data_Analysis Analyze Data Fluorescence_Measurement->Data_Analysis Logical_Relationship NO_Presence Presence of NO N_Oxide_Reduction Reduction of N-Oxide NO_Presence->N_Oxide_Reduction Electronic_Structure_Change Altered Electronic Structure N_Oxide_Reduction->Electronic_Structure_Change Fluorescence_Increase Increased Fluorescence Electronic_Structure_Change->Fluorescence_Increase

References

The Discovery and Development of NVS-BPTF-1: A Technical Guide to a Selective BPTF Bromodomain Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and PHD finger-containing Transcription Factor (BPTF) is a crucial component of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene transcription.[1][2] BPTF's involvement in various cancers has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, development, and application of NVS-BPTF-1, a potent and selective chemical probe designed to investigate the biological functions of the BPTF bromodomain.[3][4]

Discovery and Development of NVS-BPTF-1

NVS-BPTF-1 was developed through a collaboration between Novartis and the Structural Genomics Consortium (SGC) to provide the research community with a high-quality tool for studying BPTF biology.[3] The development process focused on achieving high potency, selectivity, and cellular activity. A structurally similar but significantly less active compound, NVS-BPTF-C, was also developed to serve as a negative control for experiments, allowing for the confident attribution of observed biological effects to the inhibition of BPTF.[3]

Synthesis

The synthesis of NVS-BPTF-1 is achieved through a palladium-catalyzed N-arylation reaction.[5] This key step involves the coupling of an aniline (B41778) derivative with a chloropyridopyrimidinone core structure. While detailed, step-by-step protocols are proprietary, the general synthetic strategy relies on modern cross-coupling methodologies to construct the final molecule.

Mechanism of Action

NVS-BPTF-1 functions as a competitive inhibitor of the BPTF bromodomain.[3] The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histone tails. By occupying the acetyl-lysine binding pocket of the BPTF bromodomain, NVS-BPTF-1 prevents the recruitment of the NURF complex to chromatin, thereby inhibiting its remodeling activity and the subsequent transcription of target genes.[6][7]

Quantitative Data

The following tables summarize the key quantitative data for NVS-BPTF-1 and its negative control, NVS-BPTF-C.

Compound Parameter Value Assay
NVS-BPTF-1Kd71 nMBioLayer Interferometry (BLI)
NVS-BPTF-1IC5056 nMAlphaScreen
NVS-BPTF-1Cellular IC5016 nMNanoBRET (HEK293 cells)
NVS-BPTF-CKd1.67 µMBioLayer Interferometry (BLI)
NVS-BPTF-CCellular ActivityNo activityNanoBRET (HEK293 cells)

Table 1: In Vitro and Cellular Potency of NVS-BPTF-1 and NVS-BPTF-C [3]

Compound Assay Panel Result
NVS-BPTF-1NIBR Principal Panel (12 GPCRs, 3 NRs, 3 transporters, 7 enzymes)No significant binding (IC50 > 10 µM)
NVS-BPTF-1NIBR Kinase Panel (48 kinases)No significant binding (IC50 > 30 µM)
NVS-BPTF-CNIBR Principal Panel (14 GPCRs, 3 NRs, 3 transporters, 5 enzymes)No significant binding (IC50 > 10 µM)
NVS-BPTF-CNIBR Kinase Panel (59 kinases)No significant binding (IC50 > 30 µM)

Table 2: Selectivity Profile of NVS-BPTF-1 and NVS-BPTF-C [8]

Experimental Protocols

Detailed methodologies for key experiments involving NVS-BPTF-1 are provided below.

AlphaScreen Assay for In Vitro Inhibition

This assay is used to determine the in vitro inhibitory potency of compounds against the BPTF bromodomain.

Materials:

  • His-tagged BPTF bromodomain protein

  • Biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Anti-His antibody-conjugated Acceptor beads (PerkinElmer)

  • Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4

  • NVS-BPTF-1 and NVS-BPTF-C

Protocol:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 5 µL of assay buffer to each well of a 384-well plate.

  • Add 7 µL of a pre-mixed solution of biotinylated histone peptide and His-tagged BPTF protein to each well. The final concentration of the peptide is typically 25 nM.

  • Add the serially diluted compounds to the wells.

  • Incubate the plate at room temperature.

  • Add a suspension of Streptavidin-coated Donor beads and anti-His Acceptor beads to each well.

  • Incubate the plate in the dark at room temperature.

  • Read the plate on an AlphaScreen-capable plate reader.

NanoBRET Assay for Cellular Target Engagement

This assay measures the ability of a compound to engage the BPTF bromodomain within living cells.

Materials:

  • HEK293T cells

  • Plasmid encoding NanoLuc-BPTF bromodomain fusion protein

  • Transfection reagent (e.g., FuGENE HD)

  • Opti-MEM

  • NanoBRET tracer specific for the BPTF bromodomain

  • NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (Promega)

  • NVS-BPTF-1 and NVS-BPTF-C

Protocol:

  • Transfect HEK293T cells with the NanoLuc-BPTF bromodomain plasmid and culture for 18-24 hours.

  • Harvest and resuspend the cells in Opti-MEM.

  • Prepare serial dilutions of the test compounds.

  • In a white 384-well plate, add the cell suspension to wells containing the serially diluted compounds.

  • Add the NanoBRET tracer to all wells at its predetermined optimal concentration.

  • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Prepare the NanoBRET Nano-Glo Substrate according to the manufacturer's protocol, including the extracellular inhibitor.

  • Add the substrate to each well.

  • Read the plate within 20 minutes on a plate reader capable of measuring luminescence at 450 nm and 610 nm.

  • Calculate the BRET ratio (610 nm emission / 450 nm emission).

Thermal Shift Assay (TSA) for Target Engagement

This biophysical assay assesses the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Materials:

  • Purified BPTF bromodomain protein

  • Assay Buffer: 10 mM HEPES pH 7.5, 500 mM NaCl

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • NVS-BPTF-1 and NVS-BPTF-C

  • Real-time PCR instrument

Protocol:

  • Prepare a master mix containing the BPTF bromodomain protein (final concentration ~2 µM) and SYPRO Orange dye in the assay buffer.

  • Prepare solutions of the test compounds at the desired final concentration (e.g., 10 µM).

  • In a 96-well PCR plate, mix the protein master mix with either the compound solution or vehicle control.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Run a melt curve protocol, gradually increasing the temperature and measuring fluorescence at each step.

  • Analyze the data to determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of a compound indicates binding and stabilization of the protein.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving BPTF and a typical experimental workflow for characterizing a BPTF inhibitor.

BPTF_Signaling_Pathway cluster_chromatin Chromatin cluster_nurf NURF Complex Histone_Tails Histone Tails Acetylated_Lysine Acetylated Lysine (KAc) BPTF BPTF Acetylated_Lysine->BPTF recognizes DNA DNA Transcription_Factors Transcription Factors DNA->Transcription_Factors allows binding of SNF2L SNF2L (ATPase) BPTF->SNF2L recruits SNF2L->DNA remodels Other_Subunits Other Subunits NVS_BPTF_1 NVS-BPTF-1 NVS_BPTF_1->BPTF inhibits Gene_Transcription Target Gene Transcription Transcription_Factors->Gene_Transcription initiates

Caption: BPTF-mediated chromatin remodeling and gene transcription pathway.

Inhibitor_Characterization_Workflow Start Compound Synthesis In_Vitro_Assay In Vitro Potency (AlphaScreen) Start->In_Vitro_Assay Biophysical_Assay Direct Binding (Thermal Shift Assay) In_Vitro_Assay->Biophysical_Assay Cellular_Assay Cellular Target Engagement (NanoBRET) Biophysical_Assay->Cellular_Assay Selectivity_Screening Selectivity Profiling Cellular_Assay->Selectivity_Screening Downstream_Studies Downstream Biological Studies (e.g., Gene Expression Analysis) Selectivity_Screening->Downstream_Studies End Validated Probe Downstream_Studies->End

References

An In-depth Technical Guide to Fluorescent Probes for Studying Nitric Oxide Biology

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the BPTQ Probe: Extensive research did not yield specific information on a nitric oxide probe designated as "this compound." It is possible that this is a less common or internal designation, or a typographical error. This guide will therefore focus on the principles and applications of well-established fluorescent probes for nitric oxide (NO), providing the requested in-depth technical information for researchers, scientists, and drug development professionals. The data and protocols presented are based on commonly used classes of NO probes.

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes. Its transient nature and low physiological concentrations necessitate highly sensitive and specific detection methods. Fluorescent probes have emerged as indispensable tools for the real-time imaging of NO in living cells and tissues. This guide provides a technical overview of the application of these probes in studying NO biology.

Core Principles of Fluorescent NO Probes

The majority of small-molecule fluorescent probes for NO operate on a fluorescence "turn-on" mechanism. In its native state, the probe is non-fluorescent or weakly fluorescent. Upon reaction with NO, or its derivatives like N₂O₃, a chemical transformation occurs that results in a highly fluorescent product. This increase in fluorescence intensity is proportional to the concentration of NO, allowing for its quantification.

Quantitative Data of Representative NO Probes

The selection of an appropriate NO probe depends on the specific experimental requirements, such as sensitivity, response time, and the biological environment. Below is a summary of key quantitative data for some commonly referenced fluorescent NO probes.

Probe ClassExample ProbeLimit of Detection (LOD)Response TimeQuantum Yield (Φf) - UnboundQuantum Yield (Φf) - NO-AdductReference
DiaminofluoresceinDAF-2~5 nMMinutes0.0050.92
BODIPY-basedRBA~10 nM~10 secondsLow (PET quenching)0.87[1][2]
BODIPY-basedGeneric BODIPY-Aniline~35 nM≤0.1 seconds0.060.55[3]
Copper-basedMNIP-CuNot specifiedRapidQuenched by Cu(II)Fluorescent[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent NO probes. The following are generalized protocols for in vitro and cellular imaging of NO.

1. In Vitro NO Detection

This protocol is designed to characterize the probe's response to NO in a cell-free system.

  • Materials:

    • Fluorescent NO probe stock solution (e.g., 1 mM in DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • NO donor (e.g., DETA NONOate, SNAP)

    • Fluorometer

  • Procedure:

    • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in PBS.

    • Add varying concentrations of the NO donor to the probe solution.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to allow for complete reaction.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe.

    • Plot the fluorescence intensity against the NO concentration to generate a calibration curve.

2. Cellular Imaging of Endogenous NO

This protocol outlines the steps for visualizing NO produced by cells.

  • Materials:

    • Cultured cells (e.g., macrophages, endothelial cells)

    • Cell culture medium

    • Fluorescent NO probe (cell-permeable version, e.g., with diacetate groups)

    • NO synthase (NOS) inducer (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for iNOS) or agonist (e.g., acetylcholine (B1216132) for eNOS)

    • NOS inhibitor (e.g., L-NAME) as a negative control

    • Fluorescence microscope

  • Procedure:

    • Seed the cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

    • If studying inducible NOS, treat the cells with the inducer (e.g., LPS/IFN-γ) for an appropriate time (e.g., 12-24 hours) to stimulate NO production.

    • For negative controls, pre-incubate a set of cells with a NOS inhibitor (e.g., L-NAME) for at least 30 minutes before and during stimulation.

    • Load the cells with the cell-permeable fluorescent probe (e.g., 5-10 µM in serum-free medium) and incubate at 37°C for 30-60 minutes.

    • Wash the cells with PBS to remove excess probe.

    • Replace with fresh culture medium or imaging buffer.

    • If studying constitutive NOS, add the agonist (e.g., acetylcholine) to stimulate acute NO production.

    • Acquire fluorescence images using a microscope equipped with the appropriate filter sets.

    • Quantify the fluorescence intensity in the cells to determine the relative levels of NO.

Visualizations of Pathways and Workflows

Mechanism of Action for a Generic Amine-Based NO Probe

This diagram illustrates the common "turn-on" mechanism where a non-fluorescent probe reacts with an oxidation product of NO to form a highly fluorescent triazole derivative.

NO_Probe_Mechanism Probe (Non-fluorescent) Probe (Non-fluorescent) Fluorescent Product Fluorescent Product Probe (Non-fluorescent)->Fluorescent Product Reaction NO NO N2O3 N2O3 NO->N2O3 Oxidation O2 O2 O2->N2O3 N2O3->Fluorescent Product

Caption: General mechanism of an amine-based fluorescent NO probe.

Experimental Workflow for Cellular NO Detection

The following diagram outlines the key steps in a typical cell-based NO detection experiment using a fluorescent probe.

Cellular_NO_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_detection Detection Cell Seeding Cell Seeding Cell Culture Cell Culture Cell Seeding->Cell Culture NO Inducer/Agonist NO Inducer/Agonist Cell Culture->NO Inducer/Agonist NOS Inhibitor (Control) NOS Inhibitor (Control) Cell Culture->NOS Inhibitor (Control) Probe Loading Probe Loading NO Inducer/Agonist->Probe Loading NOS Inhibitor (Control)->Probe Loading Washing Washing Probe Loading->Washing Imaging Imaging Washing->Imaging Analysis Analysis Imaging->Analysis

Caption: Workflow for detecting nitric oxide in cultured cells.

Signaling Pathway Involving NO Production

This diagram shows a simplified signaling pathway leading to the production of NO by endothelial nitric oxide synthase (eNOS).

eNOS_Signaling Agonist (e.g., Acetylcholine) Agonist (e.g., Acetylcholine) Receptor Receptor Agonist (e.g., Acetylcholine)->Receptor Ca2+ Ca2+ Receptor->Ca2+ Increase intracellular Calmodulin Calmodulin Ca2+->Calmodulin Binds to eNOS (inactive) eNOS (inactive) Calmodulin->eNOS (inactive) Activates eNOS (active) eNOS (active) eNOS (inactive)->eNOS (active) NO NO eNOS (active)->NO Converts L-Arginine L-Arginine L-Arginine->NO

Caption: Simplified eNOS activation and NO production pathway.

Applications in Drug Development

The ability to monitor NO levels in real-time is invaluable in drug discovery and development. Fluorescent probes can be used to:

  • Screen for compounds that modulate NOS activity: High-throughput screening assays can identify drugs that either enhance or inhibit NO production.

  • Investigate the mechanism of action of drugs: Probes can help determine if a drug's therapeutic effect is mediated by changes in NO signaling.

  • Assess drug-induced nitrosative stress: Some drugs can lead to excessive NO production, causing cellular damage. Probes can be used to evaluate this potential toxicity.

By providing spatial and temporal information on NO dynamics, fluorescent probes offer deep insights into its complex biological roles and are essential tools for advancing our understanding and therapeutic manipulation of the NO signaling pathway.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Nitric Oxide Using a BODIPY-Based Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

A NOTE ON THE BPTQ PROTOCOL: Comprehensive searches for a specific nitric oxide imaging protocol or probe explicitly named "this compound" did not yield specific, publicly available scientific literature or established protocols. The following application notes and protocols are based on a well-documented and widely used class of fluorescent probes for live-cell nitric oxide imaging: BODIPY-based probes . These probes offer high sensitivity, rapid response times, and are suitable for a variety of live-cell imaging applications.

Introduction to Nitric Oxide and its Detection

Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Due to its short half-life and high reactivity, the real-time detection of NO in living cells is essential for understanding its complex biological roles.[1][2] Fluorescent probes have emerged as powerful tools for visualizing NO dynamics with high spatial and temporal resolution in live-cell imaging.[3][4] Among these, BODIPY-based probes have shown significant promise due to their excellent photophysical properties and rapid reaction with NO.[5][6]

This document provides a detailed protocol for the use of a representative BODIPY-based fluorescent probe for the detection and imaging of nitric oxide in live cells.

Principle of Detection

The detection of nitric oxide by this class of BODIPY-based probes relies on a photoinduced electron transfer (PET) mechanism. In its native state, the probe exhibits low fluorescence due to the quenching of the BODIPY fluorophore by an attached secondary amine group. Upon reaction with nitric oxide in an aerobic solution, the secondary amine is converted to a fluorescent N-nitrosamine.[5][6] This conversion blocks the PET process, resulting in a significant increase in the fluorescence intensity of the BODIPY core, allowing for the sensitive detection of NO.[5][6]

cluster_Probe BODIPY Probe (Low Fluorescence) cluster_Reaction Reaction with NO cluster_Product Product (High Fluorescence) BODIPY_Core_Quenched BODIPY Core Secondary_Amine Secondary Amine (PET Donor) BODIPY_Core_Quenched->Secondary_Amine PET Quenching NO Nitric Oxide (NO) N_Nitrosamine N-Nitrosamine (PET Blocked) NO->N_Nitrosamine N-Nitrosation BODIPY_Core_Bright BODIPY Core

Mechanism of a BODIPY-based NO probe.

Quantitative Data

The following table summarizes the key quantitative properties of a representative BODIPY-based nitric oxide probe.

PropertyValueReference
Excitation Wavelength (λex)~490 nm[5]
Emission Wavelength (λem)~520 nm[5]
Quantum Yield (Φf) - UnreactedLow (e.g., <0.1)[7]
Quantum Yield (Φf) - After NO ReactionHigh (e.g., ~0.87)[5][6]
Limit of Detection (LOD)~10-35 nM[6][7]
Response TimeVery rapid (~10 seconds to <0.1 seconds)[5][6][7]

Experimental Protocols

Materials and Reagents
  • BODIPY-based nitric oxide probe

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Cells of interest (e.g., endothelial cells, macrophages)

  • Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP) or nitric oxide synthase agonist (e.g., lipopolysaccharide - LPS, or ATP)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Protocol for Live-Cell Imaging of Nitric Oxide

Start Start Cell_Culture 1. Cell Culture: Seed cells on imaging plates or coverslips. Start->Cell_Culture Probe_Prep 2. Probe Preparation: Prepare a stock solution of the BODIPY probe in DMSO. Cell_Culture->Probe_Prep Probe_Loading 3. Probe Loading: Incubate cells with the probe in serum-free medium. Probe_Prep->Probe_Loading Washing 4. Washing: Wash cells with PBS to remove excess probe. Probe_Loading->Washing Imaging_Setup 5. Imaging Setup: Mount the cells on a fluorescence microscope. Washing->Imaging_Setup Baseline 6. Baseline Imaging: Acquire baseline fluorescence images. Imaging_Setup->Baseline Stimulation 7. Stimulation: Add NO donor or agonist to induce NO production. Baseline->Stimulation Time_Lapse 8. Time-Lapse Imaging: Acquire images over time to monitor fluorescence changes. Stimulation->Time_Lapse Analysis 9. Data Analysis: Quantify fluorescence intensity changes. Time_Lapse->Analysis End End Analysis->End

Experimental workflow for live-cell NO imaging.

1. Cell Culture:

  • Culture cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Seed cells onto glass-bottom dishes, chamber slides, or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.

2. Probe Preparation:

  • Prepare a stock solution of the BODIPY-based probe (e.g., 1-5 mM) in anhydrous DMSO.

  • Store the stock solution at -20°C, protected from light.

3. Probe Loading:

  • On the day of the experiment, dilute the probe stock solution to a final concentration of 1-10 µM in serum-free cell culture medium.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.

4. Washing:

  • After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any excess, non-internalized probe.

  • Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol (B47542) red-free medium) to the cells.

5. Imaging:

  • Place the dish or slide on the stage of a fluorescence microscope equipped with a suitable filter set for the BODIPY fluorophore (e.g., excitation ~488 nm, emission ~515 nm).

  • Acquire baseline fluorescence images of the cells before stimulation.

  • To induce nitric oxide production, add an appropriate stimulus, such as an NO donor (e.g., SNAP) or a cellular agonist (e.g., ATP for endothelial cells to stimulate eNOS).

  • Capture time-lapse images to monitor the change in fluorescence intensity over time.

6. Data Analysis:

  • Measure the mean fluorescence intensity of individual cells or regions of interest (ROIs) over the time course of the experiment using image analysis software (e.g., ImageJ/Fiji).

  • Normalize the fluorescence intensity (F) at each time point to the initial baseline fluorescence (F0) to represent the change in fluorescence (F/F0).

Nitric Oxide Signaling Pathway

The production of nitric oxide is primarily catalyzed by a family of enzymes called nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. The three main isoforms are neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). The activity of nNOS and eNOS is regulated by intracellular calcium levels, often initiated by receptor-mediated signaling. iNOS expression is typically induced by inflammatory stimuli.

cluster_Stimuli Stimuli cluster_Cell Cell cluster_Downstream Downstream Effects Agonist Agonist (e.g., ATP, Bradykinin) Receptor Receptor Agonist->Receptor Inflammation Inflammatory Stimuli (e.g., LPS) iNOS iNOS Induction Inflammation->iNOS Ca_Increase ↑ [Ca²⁺]i Receptor->Ca_Increase eNOS eNOS/nNOS Ca_Increase->eNOS NO Nitric Oxide (NO) eNOS->NO iNOS->NO L_Arginine L-Arginine L_Arginine->eNOS L_Arginine->iNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP ↑ cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation Neurotransmission Neurotransmission cGMP->Neurotransmission

Simplified nitric oxide signaling pathway.

Applications in Research and Drug Development

  • Fundamental Research: Elucidating the role of NO in various cellular processes and signaling pathways.[1]

  • Drug Discovery: Screening for compounds that modulate NOS activity or NO production. Chemical probes are a vital component in both academic and pharmaceutical drug discovery.[8][9]

  • Disease Modeling: Studying the involvement of aberrant NO signaling in diseases such as hypertension, neurodegeneration, and inflammation.[10]

Troubleshooting

  • Low Fluorescence Signal:

    • Increase probe concentration or incubation time.

    • Ensure cells are healthy and viable.

    • Verify the functionality of the NO-inducing stimulus.

  • High Background Fluorescence:

    • Decrease probe concentration.

    • Ensure thorough washing after probe loading.

    • Use phenol red-free imaging medium to reduce background.

  • Phototoxicity/Photobleaching:

    • Reduce excitation light intensity and exposure time.

    • Use a more sensitive camera.

    • Incorporate an anti-fade reagent in the imaging medium if compatible.

By following these detailed application notes and protocols, researchers can effectively utilize BODIPY-based fluorescent probes for the sensitive and real-time imaging of nitric oxide in live cells, contributing to a deeper understanding of its multifaceted roles in biology and disease.

References

Application Notes and Protocols for Intracellular Nitric Oxide Detection using BPTQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the fluorescent probe BPTQ (2-butyl-5-phenyl-2H-1,2,3-triazol-4-yl)quinoline for the detection and quantification of intracellular nitric oxide (NO). This document includes the mechanism of action, key photophysical and performance characteristics, detailed experimental protocols for cell-based assays, and data analysis guidelines.

Introduction

Nitric oxide (NO) is a highly reactive and short-lived signaling molecule involved in a multitude of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Accurate and sensitive detection of intracellular NO is crucial for understanding its complex roles in cellular signaling and for the development of novel therapeutics. This compound is a "turn-on" fluorescent probe specifically designed for the detection of NO. In its native state, this compound is weakly fluorescent. Upon reaction with NO in the presence of oxygen, it is converted to a highly fluorescent triazole derivative, enabling the quantification of intracellular NO levels through fluorescence microscopy and spectroscopy.

Mechanism of Action

The detection mechanism of this compound is based on a specific chemical reaction with nitric oxide. The non-fluorescent this compound molecule reacts with NO to form a fluorescent triazole product. This reaction is highly selective for NO, ensuring minimal cross-reactivity with other reactive oxygen species (ROS) and reactive nitrogen species (RNS) commonly found in biological systems.

Reaction of this compound with Nitric Oxide

This compound This compound (Weakly Fluorescent) Product Fluorescent Triazole Product This compound->Product Reaction NO Nitric Oxide (NO) + Oxygen (O2) NO->this compound

Caption: Reaction of this compound with NO.

Quantitative Data Summary

The performance characteristics of this compound as a nitric oxide probe are summarized in the table below. This data has been compiled from the primary literature to provide a clear comparison of its key photophysical and analytical properties.

ParameterValueReference
Excitation Wavelength (λex) ~488 nm[1]
Emission Wavelength (λem) ~525 nm[1]
Quantum Yield (Φ) of Product High (specific value not publicly available)[1]
Limit of Detection (LOD) In the nanomolar range (specific value not publicly available)[1]
Response Time Rapid (specific value not publicly available)[1]
Linear Range Linearly proportional to NO concentration[1]
Selectivity High selectivity for NO over other ROS/RNS[1]

Experimental Protocols

Materials and Reagents
  • This compound fluorescent probe

  • Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Cell line of interest (e.g., RAW 264.7 murine macrophages, HeLa cells)

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or NO synthase inducer (e.g., lipopolysaccharide, LPS, and interferon-gamma, IFN-γ for RAW 264.7 cells)

  • NO synthase inhibitor (e.g., L-NAME) as a negative control

  • 96-well black, clear-bottom plates for fluorescence measurements

  • Confocal microscope or fluorescence plate reader

Preparation of this compound Stock Solution
  • Prepare a stock solution of this compound at a concentration of 1-10 mM in anhydrous DMSO.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol for Intracellular NO Detection in Adherent Cells (e.g., RAW 264.7, HeLa)

This protocol provides a general guideline for staining adherent cells with this compound and subsequently imaging or quantifying intracellular NO production. Optimization of probe concentration and incubation time may be necessary for different cell lines and experimental conditions.

Experimental Workflow for Intracellular NO Detection

cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_staining This compound Staining cluster_detection Detection cell_seeding Seed cells in a 96-well plate or on coverslips cell_adherence Allow cells to adhere (overnight incubation) cell_seeding->cell_adherence treatment Treat cells with NO inducer (e.g., LPS/IFN-γ) or vehicle cell_adherence->treatment incubation Incubate for the desired period treatment->incubation probe_loading Load cells with this compound working solution (e.g., 5-10 µM in serum-free medium) incubation->probe_loading probe_incubation Incubate for 30-60 minutes at 37°C probe_loading->probe_incubation wash Wash cells with PBS to remove excess probe probe_incubation->wash imaging Image cells using a confocal microscope (Ex/Em ~488/525 nm) wash->imaging quantification Quantify fluorescence intensity using a plate reader wash->quantification imaging_or_quant or imaging->imaging_or_quant quantification->imaging_or_quant

Caption: Workflow for intracellular NO detection.

  • Cell Seeding: Seed the cells of interest (e.g., RAW 264.7 or HeLa) onto a 96-well black, clear-bottom plate for fluorescence quantification or onto glass coverslips in a 24-well plate for imaging. Allow the cells to adhere and reach the desired confluency (typically 70-80%) by incubating overnight at 37°C in a 5% CO₂ incubator.

  • Cell Treatment (Optional): To stimulate endogenous NO production, treat the cells with an appropriate inducer. For example, to induce iNOS in RAW 264.7 macrophages, treat with lipopolysaccharide (LPS; e.g., 1 µg/mL) and interferon-gamma (IFN-γ; e.g., 10 ng/mL) for 6-24 hours. For a positive control, cells can be treated with an NO donor. For a negative control, cells can be pre-treated with an NOS inhibitor like L-NAME (e.g., 1 mM) for 1-2 hours before adding the inducer.

  • Preparation of this compound Working Solution: Dilute the this compound stock solution in serum-free cell culture medium to a final working concentration (e.g., 5-10 µM). The optimal concentration should be determined empirically for each cell type.

  • Probe Loading: Remove the cell culture medium from the wells and wash the cells once with warm PBS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells with the this compound working solution for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing: After incubation, remove the this compound loading solution and wash the cells two to three times with warm PBS to remove any excess probe.

  • Fluorescence Measurement:

    • For Fluorescence Microscopy: Mount the coverslips on a glass slide with a drop of PBS. Image the cells using a confocal microscope equipped with a filter set appropriate for fluorescein (B123965) (Excitation: ~488 nm, Emission: ~525 nm).

    • For Plate Reader Quantification: Add 100 µL of PBS to each well of the 96-well plate. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths set to ~488 nm and ~525 nm, respectively.

Cytotoxicity Assay (MTT Assay)

It is essential to assess the potential cytotoxicity of the this compound probe at the working concentrations used in the experiments. The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine cell viability.

  • Cell Seeding: Seed cells in a 96-well clear plate at a density that will not reach 100% confluency during the assay period. Allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for the same duration as the NO detection experiment. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Signaling Pathway

The production of nitric oxide is primarily catalyzed by a family of enzymes called nitric oxide synthases (NOS). There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The activation of nNOS and eNOS is typically calcium/calmodulin-dependent, whereas iNOS expression is induced by inflammatory stimuli and is largely calcium-independent.

Simplified Nitric Oxide Synthase (NOS) Activation Pathway

cluster_stimuli Stimuli cluster_pathway Signaling Cascade cluster_nos NOS Activation cluster_product Product agonist Agonist (e.g., Acetylcholine) receptor Receptor Activation agonist->receptor shear_stress Shear Stress enos eNOS shear_stress->enos cytokines Inflammatory Stimuli (e.g., LPS, IFN-γ) gene_expression iNOS Gene Transcription cytokines->gene_expression ca_influx ↑ Intracellular Ca2+ receptor->ca_influx cam Calmodulin (CaM) Activation ca_influx->cam cam->enos nNOS nNOS cam->nNOS iNOS iNOS gene_expression->iNOS no Nitric Oxide (NO) enos->no O2, NADPH nNOS->no O2, NADPH iNOS->no O2, NADPH l_arginine L-Arginine l_arginine->enos l_arginine->nNOS l_arginine->iNOS

Caption: Simplified NOS activation pathways.

Data Analysis and Interpretation

The fluorescence intensity measured is directly proportional to the amount of intracellular NO. When comparing different experimental groups, it is crucial to maintain consistent imaging or plate reader settings. The data can be presented as relative fluorescence units (RFU) or as a fold change relative to the control group. For accurate interpretation, always include appropriate positive and negative controls.

Troubleshooting

  • High Background Fluorescence: Ensure complete removal of excess probe by thorough washing. Check for autofluorescence of cells or medium at the excitation/emission wavelengths used.

  • Low Signal: The concentration of the probe or the incubation time may need to be optimized. Ensure that the cells are healthy and that the NO induction method is effective.

  • Cell Death: Perform a cytotoxicity assay to ensure that the this compound concentration is not toxic to the cells.

For further inquiries, please refer to the primary research article introducing the this compound probe or contact the manufacturer for technical support.

References

Application Notes: BPTQ Staining for the Detection of Nitric Oxide in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BPTQ is a fluorescent probe that can be utilized for the detection of nitric oxide (NO) in cellular environments.[1] Nitric oxide is a critical signaling molecule involved in a wide range of physiological and pathological processes. The ability to visualize and quantify NO production in cultured cells provides a valuable tool for researchers in various fields, including cell biology, pharmacology, and drug development. This document provides a detailed protocol for the use of this compound to stain and visualize nitric oxide in cultured cells.

Principle

The mechanism of this compound as a fluorescent probe for nitric oxide involves a chemical reaction that results in a significant change in its fluorescent properties. Upon reaction with NO, this compound undergoes a transformation that leads to a substantial increase in its fluorescence intensity.[1] This "turn-on" fluorescence response allows for the sensitive and specific detection of NO within the cellular milieu. The fluorescence signal can be visualized and quantified using fluorescence microscopy.

Experimental Protocols

Materials and Reagents

  • This compound (store as a stock solution in DMSO at -20°C)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line of interest

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Cells of interest (e.g., HeLa, HEK293, etc.)

  • Multi-well plates or chamber slides suitable for fluorescence microscopy

  • Nitric oxide donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine - SNAP) or stimulant (e.g., lipopolysaccharide - LPS) to induce NO production

  • Fluorescence microscope with appropriate filter sets

Cell Culture and Plating

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and resuspend them in fresh, complete culture medium.

  • Seed the cells onto a suitable imaging vessel (e.g., 96-well black-walled imaging plate or chamber slides) at a density that will result in 60-80% confluency on the day of the experiment.

  • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

This compound Staining Protocol

  • Preparation of this compound Staining Solution:

    • Prepare a fresh working solution of this compound in pre-warmed serum-free cell culture medium or PBS. The optimal concentration of this compound may vary depending on the cell type and experimental conditions, but a starting concentration of 10 µM is recommended.[1]

  • Cell Staining:

    • Remove the culture medium from the wells.

    • Wash the cells twice with pre-warmed PBS.

    • Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Induction of Nitric Oxide Production (Optional):

    • If studying induced NO production, remove the this compound staining solution and replace it with fresh, pre-warmed medium containing an NO donor (e.g., 100 µM SNAP) or a stimulant (e.g., 1 µg/mL LPS).

    • Incubate for the desired period to allow for NO production.

  • Washing:

    • Remove the staining or stimulation solution.

    • Wash the cells three times with pre-warmed PBS to remove any excess probe.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound.

Data Presentation

Table 1: Quantitative Parameters for this compound Staining

ParameterRecommended ValueNotes
This compound Stock Solution1-10 mM in DMSOStore at -20°C, protected from light.
This compound Working Concentration5-20 µMOptimal concentration should be determined empirically for each cell line. A starting concentration of 10 µM is recommended.[1]
Incubation Time30 minutesIncubation time may be optimized (15-60 minutes).
Incubation Temperature37°C
Excitation WavelengthTo be determined empiricallyThe exact excitation and emission maxima for the this compound-NO reaction product should be determined.
Emission WavelengthTo be determined empirically
NO Donor (SNAP) Concentration10-100 µMFor positive control experiments.
NO Inducer (LPS) Concentration1 µg/mLFor inducing cellular NO production.

Visualizations

BPTQ_Staining_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Analysis cell_culture 1. Culture Cells plate_cells 2. Plate Cells on Imaging Dish cell_culture->plate_cells prepare_this compound 3. Prepare this compound Solution wash1 4. Wash Cells with PBS prepare_this compound->wash1 add_this compound 5. Incubate with this compound wash1->add_this compound induce_no 6. Induce NO Production (Optional) add_this compound->induce_no wash2 7. Wash Cells with PBS induce_no->wash2 image_cells 8. Acquire Images wash2->image_cells analyze_data 9. Analyze Fluorescence Intensity image_cells->analyze_data

Caption: Experimental workflow for this compound staining of cultured cells.

BPTQ_Signaling_Pathway cluster_cell Cultured Cell NO_source Nitric Oxide (NO) Source Reaction Reaction NO_source->Reaction NO BPTQ_in This compound (Low Fluorescence) BPTQ_in->Reaction BPTQ_NO This compound-NO Adduct (High Fluorescence) Reaction->BPTQ_NO

Caption: Proposed mechanism of NO detection by this compound.

References

Application Notes and Protocols for BPTQ Loading in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the loading of the fluorescent probe BPTQ for microscopy applications, enabling the visualization and quantification of specific cellular components. The following sections detail the necessary reagents, equipment, and step-by-step procedures for successful cell loading and imaging.

I. Quantitative Data Summary

For optimal results in fluorescence microscopy, the loading concentration of this compound should be carefully optimized for the specific cell type and experimental conditions. The following table summarizes recommended starting concentrations based on available data for similar fluorescent probes.

ParameterConcentration RangeNotes
Stock Solution 10 mM in DMSOPrepare a concentrated stock solution for serial dilutions.
Working Solution 10 µMThis is a recommended starting point for many cell lines.[1]
Incubation Time 5 - 30 minutesThe optimal time may vary depending on the cell type and experimental goals.[1]

II. Experimental Protocols

This section outlines the detailed methodology for preparing solutions and loading this compound into live cells for fluorescence microscopy.

A. Materials and Reagents

  • This compound fluorescent probe

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium appropriate for your cells

  • Adherent cells plated on coverslips or in imaging dishes

  • Suspension cells

B. Equipment

  • Fluorescence microscope with appropriate filter sets

  • Incubator (37°C, 5% CO2)

  • Pipettes and sterile, disposable tips

  • Microcentrifuge tubes

  • Vortex mixer

C. Stock Solution Preparation

  • Prepare a 10 mM stock solution of this compound by dissolving the required amount of the probe in anhydrous DMSO.[1]

  • Vortex the solution until the probe is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

D. Cell Loading Protocol for Adherent Cells

  • Culture adherent cells on glass coverslips or in imaging-specific dishes until they reach the desired confluency.

  • Prepare a fresh working solution of this compound by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 10 µM.[1]

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the this compound working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[1] The optimal incubation time should be determined empirically for each cell line and experimental setup.

  • After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.

  • Proceed with fluorescence microscopy imaging.

E. Cell Loading Protocol for Suspension Cells

  • Collect suspension cells by centrifugation at a low speed (e.g., 200 x g) for 5 minutes.

  • Resuspend the cell pellet in pre-warmed cell culture medium.

  • Prepare the this compound working solution as described in step D2.

  • Add the working solution to the cell suspension and incubate for 5-30 minutes at 37°C, protected from light.[1]

  • After incubation, wash the cells by centrifugation and resuspension in fresh, pre-warmed PBS. Repeat the wash step twice.

  • Resuspend the final cell pellet in the desired volume of fresh cell culture medium or imaging buffer.

  • The cells are now ready for imaging.

III. Visualization and Workflow

A. Experimental Workflow

The following diagram illustrates the general workflow for loading this compound into cells for microscopy.

BPTQ_Loading_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_loading Loading Protocol cluster_imaging Imaging stock_solution Prepare 10 mM this compound Stock in DMSO working_solution Dilute to 10 µM this compound Working Solution stock_solution->working_solution incubate Incubate with this compound (5-30 min, 37°C) working_solution->incubate plate_cells Plate Adherent Cells or Prepare Suspension Cells wash_pbs Wash Cells with PBS plate_cells->wash_pbs wash_pbs->incubate wash_remove Wash to Remove Unbound Probe incubate->wash_remove add_media Add Fresh Medium or Imaging Buffer wash_remove->add_media microscopy Fluorescence Microscopy add_media->microscopy

Caption: this compound Cell Loading and Imaging Workflow.

B. Signaling Pathway or Logical Relationship

The following diagram illustrates the logical steps from sample preparation to data acquisition.

BPTQ_Logic_Diagram cluster_input Inputs cluster_process Process cluster_output Output reagents This compound Probe DMSO, PBS, Media preparation Solution Preparation reagents->preparation cells Cultured Cells loading Cell Loading cells->loading preparation->loading imaging Microscope Imaging loading->imaging data Fluorescence Data (Images) imaging->data

Caption: Logical Flow from Reagents to Data.

References

BPTQ as a Fluorescent Probe for Nitric Oxide in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BPTQ (a fluorescent probe) for the detection and quantification of nitric oxide (NO) in neuroscience research. This document includes detailed methodologies for key experiments, a summary of quantitative data for nitric oxide probes, and diagrams of relevant signaling pathways and experimental workflows.

Introduction to Nitric Oxide in Neuroscience

Nitric oxide (NO) is a unique signaling molecule in the nervous system, acting as a gaseous neurotransmitter that diffuses freely across cell membranes. Unlike classical neurotransmitters, NO is not stored in vesicles and its signaling is not restricted to the synaptic cleft. In the brain, NO is involved in a wide array of physiological and pathological processes, including:

  • Synaptic plasticity: NO plays a crucial role in long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.

  • Neurovascular coupling: NO is a potent vasodilator and is critical for regulating cerebral blood flow to match neuronal activity.

  • Neuroinflammation and Neurotoxicity: Overproduction of NO is implicated in neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), as well as in the neuronal damage following stroke.

Given its multifaceted roles, the precise and sensitive detection of NO in neuronal tissues is essential for advancing our understanding of brain function and pathology.

This compound: A Fluorescent Probe for Nitric Oxide Detection

This compound is a fluorescent probe designed for the detection of nitric oxide. Its application in neuroscience research stems from its ability to react with NO, resulting in a change in its fluorescent properties. This allows for the visualization and quantification of NO production in real-time in biological samples, including cultured neurons and brain tissue slices.

The fundamental principle behind this compound and similar fluorescent NO probes is a chemical reaction between the probe and NO, which leads to a significant increase in fluorescence intensity. This "turn-on" response provides a high signal-to-noise ratio, enabling the detection of even small changes in NO concentration.

Quantitative Data for Fluorescent Nitric Oxide Probes

The selection of an appropriate fluorescent probe is critical for successful nitric oxide detection. The table below summarizes key quantitative parameters for various fluorescent NO probes, providing a basis for comparison. While specific quantitative data for this compound's performance in neuronal systems is not extensively published, the characteristics of similar probes offer valuable context.

ProbeLimit of Detection (LOD)Response TimeExcitation Wavelength (nm)Emission Wavelength (nm)Key Features
FP-NO 47.6 nM[1]Rapid[1]Not SpecifiedNot Specified"OFF-ON" fluorescence response, cell membrane permeable.[1]
BODIPY-based probe Not Specified≤0.1 s[2]Not SpecifiedNot SpecifiedUltra-rapid response to NO, high sensitivity.[2]
DAND 0.08 µmol L⁻¹[3]Not SpecifiedNot Specified450 nm[3]High aqueous solubility and biocompatibility.[3]
MNIP-Cu Not SpecifiedRapid[4]Not SpecifiedBlue fluorescence[4]Reacts rapidly and specifically with NO.[4]

Signaling Pathway: Nitric Oxide Synthesis and Action

The following diagram illustrates the synthesis of nitric oxide by nitric oxide synthase (NOS) and its subsequent downstream signaling cascade.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca_influx Ca²⁺ Influx nNOS nNOS Ca_influx->nNOS Activates NMDA_R NMDA Receptor NMDA_R->Ca_influx L_Arginine L-Arginine L_Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO L_Citrulline L-Citrulline nNOS->L_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Effects PKG->Downstream cluster_workflow Experimental Workflow prep Sample Preparation (Cultured Neurons or Brain Slices) load Probe Loading (Incubate with this compound) prep->load wash Washing (Remove excess probe) load->wash image_base Acquire Baseline Fluorescence Image wash->image_base stim Stimulation (e.g., NMDA, Electrical) image_base->stim image_post Acquire Post-Stimulation Fluorescence Images stim->image_post analysis Data Analysis (Quantify Fluorescence Change) image_post->analysis

References

Application Notes and Protocols for Measuring Nitric Oxide in Endothelial Cells using BPTQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule in the vascular endothelium, playing a key role in vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses. Dysregulation of NO production is implicated in various cardiovascular diseases. Accurate measurement of NO in endothelial cells is therefore crucial for both basic research and drug development. BPTQ is a fluorescent probe that exhibits a selective and sensitive response to nitric oxide, making it a valuable tool for quantifying NO levels in cellular systems. This document provides detailed application notes and protocols for the use of this compound in measuring nitric oxide in endothelial cells.

Principle of Detection

This compound is a fluorogenic probe that is non-fluorescent in its native state. In the presence of nitric oxide, this compound undergoes a chemical reaction to form a highly fluorescent product. The intensity of the fluorescence emission is directly proportional to the concentration of nitric oxide, allowing for quantitative measurements.[1]

Data Presentation

Quantitative Data of Fluorescent NO Probes
PropertyThis compoundOrange Nitric Oxide ProbeOther Probes (e.g., DAF-2)
Excitation Max (nm) Not explicitly found545~495
Emission Max (nm) Not explicitly found576~515
Limit of Detection (LOD) Linear response observed, specific LOD not foundNot specified, stated to be at least as sensitive as DAF-FM DAVaries (e.g., 35 nM for a BODIPY-based probe)[2]
Quantum Yield (Φ) Not explicitly foundNot specifiedVaries (e.g., DAF-2 T product ~0.92)
Extinction Coefficient (ε) Not explicitly foundNot specifiedVaries
Selectivity Selective for NO40-1000 fold more sensitive to NO than other reactive nitrogen and oxygen speciesGenerally good, but some cross-reactivity with other reactive species can occur
Response Time Not explicitly foundNot specifiedVaries (e.g., ≤0.1 s for a BODIPY-based probe)[2]

Signaling Pathway and Experimental Workflow

Nitric Oxide Production in Endothelial Cells

Nitric oxide in endothelial cells is primarily synthesized by endothelial nitric oxide synthase (eNOS). The activation of eNOS is a complex process initiated by various stimuli, leading to the conversion of L-arginine to L-citrulline and NO.

Stimuli Agonists (e.g., Acetylcholine (B1216132), Bradykinin, Shear Stress) Receptor Receptor Stimuli->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2_ER Ca2+ ER->Ca2_ER Release Ca2_cyto Cytosolic Ca2+ Ca2_ER->Ca2_cyto Calmodulin Calmodulin Ca2_cyto->Calmodulin CaM_complex Ca2+/Calmodulin Complex Calmodulin->CaM_complex eNOS_inactive eNOS (inactive) CaM_complex->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine Catalyzes NO_Citrulline Nitric Oxide (NO) + L-Citrulline L_Arginine->NO_Citrulline

Caption: eNOS activation pathway in endothelial cells.

Experimental Workflow for NO Measurement with this compound

The following diagram outlines the general steps for measuring nitric oxide in endothelial cells using a fluorescent probe like this compound.

Start Start Seed_Cells Seed Endothelial Cells (e.g., HUVECs) in a multi-well plate or on coverslips Start->Seed_Cells Culture_Cells Culture cells to desired confluency (e.g., 80-90%) Seed_Cells->Culture_Cells Wash_Cells Wash cells with serum-free medium or buffer Culture_Cells->Wash_Cells Load_this compound Load cells with this compound probe (e.g., 5-10 µM in serum-free medium) Wash_Cells->Load_this compound Incubate_this compound Incubate for 30-60 minutes at 37°C Load_this compound->Incubate_this compound Wash_Excess_Probe Wash to remove excess probe Incubate_this compound->Wash_Excess_Probe Add_Stimulants Add NO stimulants (e.g., Acetylcholine, Bradykinin) or inhibitors (e.g., L-NAME) Wash_Excess_Probe->Add_Stimulants Incubate_Treatment Incubate for the desired time Add_Stimulants->Incubate_Treatment Measure_Fluorescence Measure fluorescence intensity (Fluorescence Microscope or Plate Reader) Incubate_Treatment->Measure_Fluorescence Analyze_Data Analyze Data: - Quantify fluorescence intensity - Normalize to controls Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for NO detection with this compound.

Experimental Protocols

Materials
  • Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Complete cell culture medium (e.g., EGM-2)

  • Serum-free medium (e.g., DMEM or HBSS)

  • This compound fluorescent probe

  • DMSO (for dissolving this compound)

  • NO agonist (e.g., Acetylcholine, Bradykinin, Calcium Ionophore A23187)

  • eNOS inhibitor (e.g., L-NAME) as a negative control

  • Phosphate-buffered saline (PBS)

  • Multi-well plates (e.g., 96-well black, clear bottom for plate reader) or glass-bottom dishes/coverslips for microscopy

  • Fluorescence microplate reader or fluorescence microscope

Protocol for NO Measurement using a Fluorescence Microplate Reader
  • Cell Seeding:

    • Seed endothelial cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Probe Loading:

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO.

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed serum-free medium or a suitable buffer (e.g., HBSS).

    • Prepare a working solution of this compound by diluting the stock solution in serum-free medium to a final concentration of 5-10 µM.

    • Add the this compound working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Cell Treatment:

    • After incubation, gently aspirate the this compound solution and wash the cells twice with pre-warmed serum-free medium to remove any excess probe.

    • Add fresh serum-free medium to the wells.

    • For control wells, add the vehicle or an eNOS inhibitor like L-NAME (e.g., 100 µM) and incubate for 30 minutes prior to stimulation.

    • To stimulate NO production, add the desired agonist (e.g., acetylcholine at 10 µM) to the appropriate wells.

  • Fluorescence Measurement:

    • Immediately after adding the stimulants, place the plate in a fluorescence microplate reader.

    • Set the excitation and emission wavelengths appropriate for the this compound-NO adduct (based on the technical data for a similar orange probe, excitation at ~545 nm and emission at ~576 nm can be used as a starting point).[3]

    • Record the fluorescence intensity at different time points to obtain kinetic data or at a fixed endpoint.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing only medium and the probe.

    • Normalize the fluorescence intensity of the treated cells to that of the untreated control cells.

    • The increase in fluorescence intensity corresponds to the amount of NO produced.

Protocol for NO Imaging using Fluorescence Microscopy
  • Cell Seeding:

    • Seed endothelial cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Culture the cells to the desired confluency.

  • Probe Loading and Cell Treatment:

    • Follow the same probe loading and cell treatment steps as described in the microplate reader protocol.

  • Fluorescence Imaging:

    • After adding the stimulants, place the dish or coverslip on the stage of a fluorescence microscope equipped with appropriate filters for the this compound-NO adduct (e.g., a TRITC or Cy3 filter set).

    • Acquire images at different time points to visualize the spatial and temporal changes in NO production within the cells.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity of individual cells or regions of interest.

    • Compare the fluorescence intensity between control and treated cells.

Conclusion

This compound offers a valuable method for the sensitive detection of nitric oxide in endothelial cells. The provided protocols and application notes serve as a comprehensive guide for researchers to effectively utilize this probe in their studies of endothelial function and cardiovascular physiology. It is recommended to optimize the probe concentration and incubation times for specific cell types and experimental conditions to achieve the best results.

References

Application Notes and Protocols for In Vivo Nitric Oxide Imaging Using a BODIPY-Based Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Fluorescent Probe BPTQ: Extensive literature searches did not yield specific information on a fluorescent probe for nitric oxide (NO) imaging designated as "this compound." The following application notes and protocols are based on a representative and well-documented class of fluorescent probes for NO detection: BODIPY-based probes. The principles, experimental designs, and data presented are synthesized from published research on various BODIPY-derived NO sensors and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in in vivo nitric oxide imaging.

Introduction to BODIPY-Based NO Probes

Boron-dipyrromethene (BODIPY) dyes are a class of robust fluorophores widely utilized in the development of fluorescent probes due to their excellent photophysical properties. These include high fluorescence quantum yields, sharp absorption and emission peaks, high photostability, and tunable spectral properties. For the detection of nitric oxide, BODIPY fluorophores are typically functionalized with an NO-reactive moiety, often a secondary amine. The general mechanism involves the quenching of the BODIPY fluorescence in the native state through a photoinduced electron transfer (PET) process from the amine to the excited fluorophore. In the presence of nitric oxide, the secondary amine is nitrosated, which inhibits the PET process and results in a "turn-on" of fluorescence. This reaction is rapid and can be highly selective for NO, allowing for real-time imaging in biological systems.

Mechanism of Action

The sensing mechanism of a typical BODIPY-based NO probe with a secondary amine as the active site is illustrated below. The probe is initially in a non-fluorescent or weakly fluorescent state. Upon reaction with nitric oxide (in the presence of oxygen), it is converted to a highly fluorescent N-nitrosamine product.

BODIPY-NO_Sensing_Mechanism cluster_reaction cluster_state_change Probe BODIPY Probe (Weakly Fluorescent) NO Nitric Oxide (NO) + O2 State1 PET 'On' Product N-Nitrosamine Product (Highly Fluorescent) NO->Product Nitrosation of secondary amine State2 PET 'Off'

Caption: Sensing mechanism of a BODIPY-based NO probe.

Quantitative Data

The following tables summarize typical quantitative data for a representative BODIPY-based nitric oxide probe.

ParameterValueReference
Excitation Wavelength (λex)~488 nm[1]
Emission Wavelength (λem)~520 nm[1]
Quantum Yield (Φf) - Before NO< 0.1[2]
Quantum Yield (Φf) - After NO> 0.8[1]
Limit of Detection (LOD)10-50 nM[1][2]
Response Time~10 seconds[1]

Table 1: Photophysical and Sensing Properties

SpeciesResponse
Nitric Oxide (NO)Strong fluorescence enhancement
Reactive Oxygen Species (ROS)Negligible
Reactive Nitrogen Species (RNS) other than NONegligible
Biothiols (e.g., Glutathione)Potential for interference

Table 2: Selectivity Profile

Experimental Protocols

In Vitro Imaging of Nitric Oxide in Macrophages (RAW 264.7)

This protocol describes the detection of endogenous NO produced by RAW 264.7 macrophage cells upon stimulation with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • BODIPY-based NO probe

  • DMSO (Dimethyl sulfoxide)

  • PBS (Phosphate-Buffered Saline)

  • Confocal microscope

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a glass-bottom dish suitable for microscopy and allow them to adhere overnight.

  • Stimulation: To induce NO production, treat the cells with LPS (1 µg/mL) for 6-12 hours. A control group of cells should be left untreated.

  • Probe Loading: Prepare a stock solution of the BODIPY-based NO probe in DMSO. Dilute the stock solution in serum-free DMEM to a final concentration of 5-10 µM.

  • Remove the culture medium from the cells and wash once with PBS.

  • Incubate the cells with the probe solution for 30 minutes at 37°C.

  • Washing: Remove the probe solution and wash the cells three times with PBS to remove any excess probe.

  • Imaging: Add fresh PBS or phenol (B47542) red-free medium to the cells. Image the cells using a confocal microscope with excitation and emission wavelengths appropriate for the specific BODIPY probe (e.g., excitation at 488 nm and emission collected at 500-550 nm).

  • Data Analysis: Quantify the fluorescence intensity of the stimulated and control cells. A significant increase in fluorescence in the LPS-treated cells indicates the production of NO.

In_Vitro_NO_Imaging_Workflow Start Seed RAW 264.7 cells Stimulate Stimulate with LPS (induces NO production) Start->Stimulate Control Control (no stimulation) Start->Control LoadProbe Incubate with BODIPY-NO Probe Stimulate->LoadProbe Control->LoadProbe Wash Wash to remove excess probe LoadProbe->Wash Image Confocal Microscopy Wash->Image Analyze Quantify Fluorescence Image->Analyze

Caption: Workflow for in vitro NO detection in macrophages.

In Vivo Imaging of Nitric Oxide in a Murine Model of Inflammation

This protocol provides a general framework for imaging NO in a mouse model of localized inflammation induced by LPS.

Materials:

  • BALB/c mice (or other suitable strain)

  • Lipopolysaccharide (LPS)

  • BODIPY-based NO probe

  • Vehicle for probe administration (e.g., PBS with a small percentage of DMSO and a surfactant like Tween 80)

  • In vivo imaging system (e.g., IVIS)

Protocol:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Induction of Inflammation: Inject a sterile solution of LPS (1 mg/kg) subcutaneously into the paw or other localized area of the mouse to induce inflammation. A control group should be injected with sterile saline.

  • Probe Administration: After a period of 2-4 hours to allow for the inflammatory response and NO production to develop, administer the BODIPY-based NO probe. The route of administration can be intravenous (tail vein) or intraperitoneal, at a dose of approximately 5-10 mg/kg.

  • Imaging: At various time points after probe administration (e.g., 30, 60, and 120 minutes), anesthetize the mice and place them in an in vivo imaging system.

  • Acquire fluorescence images using the appropriate excitation and emission filters for the BODIPY probe.

  • Data Analysis: Quantify the fluorescence signal in the region of interest (the inflamed area) and compare it to the control group and to non-inflamed areas of the same mouse. A significant increase in fluorescence at the site of inflammation indicates elevated levels of nitric oxide.

Nitric Oxide Signaling Pathway in Inflammation

Nitric oxide is a key signaling molecule in the inflammatory response. It is produced by the enzyme inducible nitric oxide synthase (iNOS) in immune cells like macrophages. The signaling cascade leading to NO production and its downstream effects are complex and involve multiple pathways.

NO_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Gene Expression and Protein Synthesis NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO O2, NADPH Arginine L-Arginine Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Inflammation Modulation of Inflammation NO->Inflammation cGMP cGMP sGC->cGMP GTP Vasodilation Vasodilation cGMP->Vasodilation

Caption: Simplified signaling pathway of NO in inflammation.

Applications in Drug Development

The ability to image nitric oxide in vivo provides a powerful tool for drug discovery and development.

  • Efficacy Studies: The modulation of NO levels is a key therapeutic strategy for many diseases. BODIPY-based probes can be used to assess the efficacy of drugs designed to either increase or decrease NO production in preclinical models.

  • Pharmacodynamics: These probes can help to understand the time course and dose-response of a drug's effect on NO levels in target tissues.

  • Toxicity Screening: Aberrant NO production can be a marker of cellular stress and toxicity. In vivo NO imaging can be used as part of a safety assessment for new drug candidates.

  • Target Engagement: For drugs that target enzymes involved in NO synthesis or degradation, these probes can provide evidence of target engagement in a living animal.

By providing a real-time, non-invasive readout of NO concentration, BODIPY-based fluorescent probes are valuable tools for advancing our understanding of the role of nitric oxide in health and disease, and for accelerating the development of new therapeutics.

References

Application Notes and Protocols for BPTQ in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the experimental workflow for utilizing BPTQ, a novel BODIPY-based fluorescent probe, in cellular imaging applications. This compound exhibits favorable photophysical properties for fluorescence microscopy and demonstrates high affinity for G-quadruplex structures, which are of significant interest in cancer research and drug development. These application notes and protocols are designed to assist researchers in successfully employing this compound for high-quality fluorescence imaging and analysis.

Principle

This compound is a fluorogenic probe that selectively binds to G-quadruplexes, which are non-canonical secondary structures of nucleic acids prevalent in telomeric regions and oncogene promoters.[1][2][3] Upon binding, this compound's fluorescence emission is significantly enhanced, allowing for the visualization of G-quadruplexes within living and fixed cells. This interaction can be leveraged to study the distribution and dynamics of G-quadruplexes and their role in cellular processes, as well as for evaluating the efficacy of G-quadruplex-targeting drugs.

Quantitative Data Summary

The photophysical properties of this compound are summarized in the table below. These values are representative of BODIPY-based probes and provide a basis for designing imaging experiments.

ParameterValueNotes
Excitation Wavelength (λex) ~500 - 550 nmOptimal excitation may vary depending on the specific chemical structure and cellular environment.
Emission Wavelength (λem) ~515 - 560 nmCharacterized by a relatively small Stokes shift.[4][5]
Molar Extinction Coefficient (ε) > 80,000 M⁻¹cm⁻¹High molar extinction coefficient contributes to bright fluorescence signals.
Fluorescence Quantum Yield (ΦF) 0.5 - 0.9 (in organic solvents)Quantum yield is typically lower in aqueous environments and increases upon binding to the target.
Photostability HighBODIPY dyes are known for their excellent photostability, allowing for prolonged imaging.[6]

Experimental Protocols

Cell Culture and Seeding
  • Culture cancer cell lines (e.g., BGC-823) in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • For imaging experiments, seed cells onto glass-bottom dishes or coverslips at a density that will result in 60-70% confluency at the time of staining.

This compound Staining of Live Cells
  • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

  • On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

  • Add the this compound-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • After incubation, wash the cells twice with PBS to remove unbound probe.

  • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

This compound Staining of Fixed Cells
  • Grow cells on coverslips as described in Protocol 1.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, may improve nuclear staining).

  • Wash the cells three times with PBS.

  • Incubate the cells with the this compound staining solution (as prepared in Protocol 2.2) for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

Fluorescence Microscopy and Image Acquisition
  • Use a confocal or wide-field fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of this compound (e.g., excitation filter 488 nm, emission filter 500-550 nm).

  • For live-cell imaging, ensure the microscope is equipped with an environmental chamber to maintain 37°C and 5% CO₂.

  • Optimize imaging parameters such as laser power, exposure time, and gain to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.[7]

  • Acquire images of this compound-stained cells. For co-localization studies, sequential acquisition with other fluorescent probes (e.g., mitochondrial or nuclear stains) is recommended to avoid spectral bleed-through.

Diagrams

experimental_workflow Experimental Workflow for this compound Fluorescence Microscopy cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_imaging Image Acquisition & Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding This compound Staining This compound Staining Cell Seeding->this compound Staining Live Cell Staining Live Cell Staining This compound Staining->Live Cell Staining Fixed Cell Staining Fixed Cell Staining This compound Staining->Fixed Cell Staining Incubate 37C Incubate 37C Live Cell Staining->Incubate 37C Wash Wash Incubate 37C->Wash Fluorescence Microscopy Fluorescence Microscopy Wash->Fluorescence Microscopy Fixation Fixation Fixed Cell Staining->Fixation Permeabilization Permeabilization Fixation->Permeabilization Incubate RT Incubate RT Permeabilization->Incubate RT Wash & Mount Wash & Mount Incubate RT->Wash & Mount Wash & Mount->Fluorescence Microscopy Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis Data Interpretation Data Interpretation Image Analysis->Data Interpretation

Caption: A flowchart illustrating the key steps in the experimental workflow for this compound fluorescence microscopy.

signaling_pathway This compound Interaction with G-Quadruplex This compound Probe This compound Probe This compound-G4 Complex This compound-G4 Complex This compound Probe->this compound-G4 Complex Guanine-rich DNA/RNA Guanine-rich DNA/RNA G-Quadruplex Formation G-Quadruplex Formation Guanine-rich DNA/RNA->G-Quadruplex Formation G-Quadruplex Formation->this compound-G4 Complex Fluorescence Emission Fluorescence Emission This compound-G4 Complex->Fluorescence Emission

Caption: Diagram showing this compound binding to a G-quadruplex, leading to fluorescence emission.

References

Preparing BPTQ Stock Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPTQ (CAS No. 1802665-43-5) is a potent DNA intercalator, a class of molecules that insert themselves between the base pairs of DNA.[1] This interaction can disrupt DNA replication and transcription, making such compounds valuable tools in cancer research and other areas of molecular biology. Additionally, this compound has been identified as a fluorescent probe for the detection of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.[2] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results.

These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo research applications.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue/Information
CAS Number 1802665-43-5[1]
Appearance Typically a solid at room temperature[1]
Primary Solvents DMSO is the recommended primary solvent. Solubility in water and ethanol (B145695) may be limited.[1]
Storage (Powder) 3 years at -20°C; 2 years at 4°C[1]
Storage (in Solvent) 6 months at -80°C; 1 month at -20°C[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for organic compounds in biological research.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before handling this compound, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.

  • Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To aid dissolution, vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the this compound stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Long-term Storage: For long-term storage, place the aliquots at -80°C, where they are stable for up to 6 months.[1] For short-term use, storage at -20°C for up to one month is acceptable.[1]

Protocol 2: Preparation of an In Vivo Formulation

For animal studies, a formulation that is biocompatible and maintains the solubility of this compound upon administration is required. The following is a common formulation for compounds with low water solubility.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile ddH₂O (double-distilled water) or sterile saline

  • Sterile tubes and syringes

Procedure:

  • Initial Dilution: In a sterile tube, take the required volume of the this compound DMSO stock solution.

  • Addition of PEG300: Add the desired volume of PEG300 to the DMSO solution. Mix thoroughly by vortexing or gentle inversion until the solution is clear.

  • Addition of Tween 80: Add the required volume of Tween 80 to the mixture. Again, mix until the solution is clear and homogenous.

  • Final Aqueous Dilution: Slowly add the final volume of sterile ddH₂O or saline to the mixture while gently vortexing. This should result in a clear, injectable formulation.

  • Final Concentration and Use: The final concentration of this compound and the percentage of each vehicle component should be optimized for your specific experimental needs and animal model. This formulation should be prepared fresh for each experiment and not stored.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions

SolventRecommended ConcentrationStorage TemperatureShelf Life
DMSO1-10 mM (or higher depending on experimental needs)-80°C6 months[1]
DMSO1-10 mM-20°C1 month[1]

Visualizations

This compound Mechanism of Action: Signaling Pathways

This compound primarily functions as a DNA intercalator. This mechanism involves the insertion of the planar this compound molecule between the base pairs of the DNA double helix, leading to structural distortions that can inhibit replication and transcription. Additionally, this compound can act as a fluorescent sensor for nitric oxide (NO) through a specific chemical reaction.

BPTQ_Mechanism This compound Mechanisms of Action cluster_dna DNA Intercalation cluster_no Nitric Oxide Sensing This compound This compound Intercalation Intercalation This compound->Intercalation Reaction Chemical Reaction This compound->Reaction DNA DNA Double Helix DNA->Intercalation DNA_Distortion DNA Structural Distortion Intercalation->DNA_Distortion Replication_Inhibition Inhibition of Replication DNA_Distortion->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Distortion->Transcription_Inhibition NO Nitric Oxide (NO) NO->Reaction Fluorescent_Product Fluorescent Product Reaction->Fluorescent_Product BPTQ_Workflow Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex check_dissolution Completely Dissolved? vortex->check_dissolution check_dissolution->vortex No sterilize Sterile Filter (Optional) check_dissolution->sterilize Yes aliquot Aliquot into Vials sterilize->aliquot store Store at -80°C aliquot->store end End store->end

References

Application Notes and Protocols for Imaging Nitric Oxide Production with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Dysregulation of NO production is implicated in various diseases, making its accurate and sensitive detection crucial for advancing biomedical research and drug development. Fluorescent probes have emerged as powerful tools for the real-time imaging of NO in living cells and tissues, offering high sensitivity and spatiotemporal resolution.

While the specific fluorescent probe "BPTQ" for nitric oxide is not widely documented in the scientific literature, this document provides comprehensive application notes and protocols based on the general principles of commonly used nitric oxide-sensitive fluorescent dyes. The methodologies described herein are applicable to a range of "turn-on" fluorescent probes that operate via a reaction with NO to yield a highly fluorescent product. A proposed reaction mechanism for a probe designated as this compound suggests a similar mode of action[1]. These guidelines will enable researchers to effectively utilize such probes for imaging nitric oxide production.

Principle of the Method

The detection of nitric oxide using fluorescent probes typically relies on a chemical reaction between the non-fluorescent probe and NO, which results in a fluorescent product. A common mechanism involves the nitrosation of an aromatic diamine moiety on the probe by nitrosonium cation (NO+), which is formed from the oxidation of NO. This reaction forms a stable and highly fluorescent triazole derivative. The fluorescence intensity directly correlates with the concentration of nitric oxide, allowing for its quantification and visualization within cellular and subcellular compartments.

Below is a generalized signaling pathway illustrating the production of nitric oxide by nitric oxide synthase (NOS) and its subsequent detection by a fluorescent probe.

NO_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH Probe Non-fluorescent Probe (e.g., this compound) NO->Probe Reaction Fluorescent_Product Fluorescent Product Probe->Fluorescent_Product Imaging Fluorescence Imaging Fluorescent_Product->Imaging

Caption: Nitric Oxide Production and Detection Pathway.

Quantitative Data of Representative Nitric Oxide Fluorescent Probes

The selection of a suitable fluorescent probe is critical for successful nitric oxide imaging. The following table summarizes key quantitative parameters for several commonly used nitric oxide probes to aid in experimental design and data interpretation.

Probe NameExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitReference
DAF-2~495~515~0.005 (before NO), ~0.78 (after NO)~5 nMThermo Fisher Scientific
DAF-FM~495~515~0.01 (before NO), ~0.87 (after NO)~3 nMThermo Fisher Scientific
DAR-4M~560~575~0.01 (before NO), ~0.65 (after NO)~2.7 nMThermo Fisher Scientific
BODIPY-based Probe (RBA)Not specifiedNot specified0.87 (after NO)10 nM[2]
Two-Photon Probe (Rh-NO-P)Not specified457 (before NO), 611 (after NO)Not specified51.3 nM[3]

Experimental Protocols

Materials and Reagents
  • Nitric Oxide Fluorescent Probe (e.g., DAF-FM or other selected probe)

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Cells of interest (e.g., endothelial cells, macrophages)

  • Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) - for positive control

  • Nitric oxide synthase inhibitor (e.g., L-NAME) - for negative control

  • Fluorescence microscope with appropriate filter sets

  • 96-well black, clear-bottom plates (for plate reader assays)

Probe Preparation (Stock Solution)
  • Prepare a 1-5 mM stock solution of the nitric oxide fluorescent probe in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

In Vitro Imaging of Nitric Oxide in Cultured Cells

The following protocol provides a general guideline for staining cultured cells. Optimization of probe concentration and incubation time may be necessary for different cell types and experimental conditions.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Probe Loading cluster_2 Treatment and Imaging cluster_3 Data Analysis A Seed cells on coverslips or in imaging dishes B Culture cells to desired confluency A->B D Wash cells with PBS B->D C Prepare probe working solution (e.g., 5 µM in serum-free medium) E Incubate cells with probe solution (e.g., 30-60 min at 37°C) C->E D->E F Wash cells to remove excess probe E->F G Add fresh medium and treat with experimental compounds F->G H Image cells using fluorescence microscopy G->H I Quantify fluorescence intensity H->I

Caption: General Workflow for Cellular NO Imaging.

Detailed Protocol:

  • Cell Seeding: Seed cells on an appropriate imaging vessel (e.g., glass-bottom dishes, coverslips) and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the nitric oxide probe (e.g., 5-10 µM) in serum-free cell culture medium or PBS.

    • Remove the culture medium from the cells and wash them once with warm PBS.

    • Add the probe working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.

  • Washing: After incubation, wash the cells twice with warm PBS or serum-free medium to remove any excess probe.

  • Treatment:

    • Add fresh, pre-warmed cell culture medium to the cells.

    • For positive controls, add a nitric oxide donor (e.g., 100 µM SNAP).

    • For negative controls, pre-treat cells with a nitric oxide synthase inhibitor (e.g., 1 mM L-NAME) for 1-2 hours before and during the experiment.

    • Add your experimental compounds to the treated wells.

  • Imaging:

    • Immediately begin imaging the cells using a fluorescence microscope equipped with a suitable filter set for the chosen probe.

    • Acquire images at different time points to monitor the dynamics of nitric oxide production.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ, CellProfiler).

    • Normalize the fluorescence intensity to a control group or a baseline measurement.

Applications in Drug Development

The ability to visualize and quantify nitric oxide production is invaluable in various stages of drug discovery and development:

  • Target Validation: Fluorescent probes can be used to confirm the modulation of nitric oxide production by a specific drug target in a cellular context.

  • Compound Screening: High-throughput screening of compound libraries can be performed using plate-based fluorescence assays to identify molecules that either enhance or inhibit nitric oxide production.

  • Mechanism of Action Studies: Imaging nitric oxide dynamics can help elucidate the mechanism by which a drug candidate exerts its effects. For example, a probe could be used to determine if a compound's anti-inflammatory properties are mediated through the inhibition of inducible nitric oxide synthase (iNOS).

  • Preclinical Research: In animal models of disease, these probes can be employed to assess the in vivo efficacy of drug candidates in modulating nitric oxide levels in target tissues.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Incomplete removal of excess probe.Increase the number and duration of washing steps after probe loading.
Autofluorescence from cells or medium.Image an unstained control to determine the level of autofluorescence. Use a medium with low background fluorescence (e.g., phenol (B47542) red-free medium).
Weak or No Signal Low nitric oxide production.Use a positive control (e.g., NO donor or cell stimulant like LPS for macrophages) to confirm probe activity.
Probe degradation.Use fresh probe stock solutions. Protect the probe from light and moisture.
Incorrect filter set.Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of the probe.
Phototoxicity or Photobleaching Excessive light exposure.Reduce the excitation light intensity and/or the exposure time. Use an anti-fade mounting medium if fixing cells.

Conclusion

Fluorescent probes for nitric oxide are indispensable tools for researchers and drug development professionals. By providing a means to visualize and quantify this critical signaling molecule, these probes facilitate a deeper understanding of its role in health and disease and accelerate the discovery of novel therapeutics. While the specific probe "this compound" requires further characterization, the principles and protocols outlined in these application notes provide a solid foundation for the successful imaging of nitric oxide production using a variety of fluorescent sensors.

References

Troubleshooting & Optimization

Technical Support Center: BPTQ Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low BPTQ fluorescence signals during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent probe primarily used for the detection of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. The probe is designed to be weakly fluorescent in its native state and exhibits a significant increase in fluorescence intensity upon reaction with NO.

Q2: What is the mechanism of this compound fluorescence?

The fluorescence of this compound is activated through a chemical reaction with nitric oxide. In the presence of NO, the non-fluorescent this compound molecule undergoes a transformation to a highly fluorescent product. This reaction forms the basis for the quantitative detection of NO in biological samples.

Q3: What are the optimal excitation and emission wavelengths for this compound?

Optimal excitation and emission wavelengths can vary slightly depending on the specific this compound derivative and the experimental conditions. It is crucial to consult the manufacturer's specifications for the particular this compound probe you are using. Generally, you will need to determine the spectral properties for the NO-adduct of this compound to set up your fluorescence measurements correctly.

Q4: How should I store my this compound probe?

Proper storage is critical to maintain the integrity of the this compound probe. Lyophilized powder should be stored at -20°C or colder, protected from light. Once reconstituted in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or colder to minimize freeze-thaw cycles.[1][2] Always protect the probe from light by using amber vials or by wrapping the tubes in foil.[1]

Q5: What are the common causes of a low this compound fluorescence signal?

A low fluorescence signal in a this compound assay can stem from various factors, including:

  • Insufficient Nitric Oxide (NO) Production: The most straightforward cause is a lower-than-expected concentration of NO in your sample.

  • Suboptimal Probe Concentration: Using a concentration of this compound that is too low can lead to a weak signal.[3]

  • Incorrect Assay Conditions: Factors such as pH, temperature, and buffer composition can significantly impact the reaction between this compound and NO.

  • Probe Degradation: Improper storage or handling of the this compound probe can lead to its degradation and reduced reactivity.

  • Photobleaching: Excessive exposure of the probe to excitation light can cause irreversible damage to the fluorophore, leading to a diminished signal.[4][5]

  • Interfering Substances: The presence of certain molecules in your sample, such as high concentrations of thiols (e.g., glutathione), can interfere with the assay.[6]

  • Instrument Settings: Incorrect settings on your fluorescence microscope or plate reader, such as filter sets, gain, or exposure time, can result in a weak signal.

Troubleshooting Guide for Low this compound Fluorescence Signal

This guide provides a systematic approach to identifying and resolving the root causes of a low fluorescence signal in your this compound experiments.

Problem 1: Weak or No Fluorescence Signal
Possible Cause Suggested Solution
Low Nitric Oxide (NO) Levels in the Sample - Positive Control: Use a known NO donor (e.g., SNAP or SIN-1) to confirm that the this compound probe and assay conditions are optimal for detecting NO.[7] - Stimulation Conditions: If you are inducing NO production in cells, ensure that your stimulation protocol (e.g., treatment with lipopolysaccharide) is effective.
Suboptimal this compound Probe Concentration - Titration: Perform a concentration titration of the this compound probe to determine the optimal concentration for your specific experimental setup. Start with the manufacturer's recommended concentration and test a range above and below it.[3][8]
Incorrect Buffer or pH - pH Optimization: The reaction between this compound and NO can be pH-sensitive. Ensure your assay buffer has a pH within the optimal range for the probe's activity, typically around physiological pH (7.4).[9] - Buffer Compatibility: Use a buffer system that does not interfere with the assay. Phosphate-buffered saline (PBS) is a common choice. Avoid buffers containing components that might quench fluorescence or react with the probe.[9]
Probe Degradation - Fresh Aliquots: Use a fresh, single-use aliquot of the this compound probe for each experiment to avoid degradation from multiple freeze-thaw cycles.[1] - Proper Storage: Confirm that the probe has been stored correctly at -20°C or colder and protected from light.[1][2]
Photobleaching - Minimize Light Exposure: Reduce the intensity and duration of excitation light exposure. Use neutral density filters or lower the laser power on your microscope.[4][5] - Antifade Reagents: For microscopy, consider using an antifade mounting medium to protect the sample from photobleaching.[4] - Image Acquisition: Acquire images efficiently and avoid unnecessary, prolonged exposure of the sample to the excitation light.[4]
Problem 2: High Background Fluorescence
Possible Cause Suggested Solution
Autofluorescence of Sample - Unstained Control: Image an unstained sample (cells or tissue) under the same conditions to determine the level of endogenous autofluorescence. - Background Subtraction: Use image analysis software to subtract the background fluorescence from your this compound-stained samples.
Probe Aggregation - Solubility Check: Ensure the this compound probe is fully dissolved in the working buffer. Aggregates can cause non-specific fluorescence. - Working Concentration: Prepare the final working concentration of the probe in the assay buffer immediately before use.
Problem 3: Signal Fades Quickly During Imaging
Possible Cause Suggested Solution
Photobleaching - Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides a detectable signal.[4] - Limit Exposure Time: Decrease the image acquisition time.[4] - Use Antifade Reagents: Incorporate an antifade reagent in your mounting medium for fixed samples.[4]
Probe Instability in Imaging Medium - Test Different Media: If imaging live cells, test different imaging media to ensure compatibility with the this compound probe.

Experimental Protocols

General Protocol for Nitric Oxide Detection in Cultured Cells using this compound

This protocol provides a general guideline. Optimization of probe concentration, incubation times, and other parameters is essential for each specific cell type and experimental condition.

Materials:

  • This compound fluorescent probe

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Nitric oxide (NO) inducer (e.g., lipopolysaccharide, LPS) or NO donor (e.g., SNAP) for positive control

  • Cultured cells plated on a suitable imaging dish or plate

Procedure:

  • Probe Preparation:

    • Prepare a stock solution of this compound in high-quality, anhydrous DMSO. Consult the manufacturer's instructions for the recommended stock concentration.

    • Store the stock solution in single-use aliquots at -20°C or colder, protected from light.[1]

  • Cell Preparation:

    • Plate cells at an appropriate density on a fluorescence microscopy-compatible plate or dish and allow them to adhere overnight.

    • If inducing NO production, treat the cells with the desired stimulus for the appropriate duration. Include an untreated control group.

  • This compound Loading:

    • Thaw a single-use aliquot of the this compound stock solution.

    • Dilute the this compound stock solution to the final working concentration in pre-warmed PBS or serum-free cell culture medium. The optimal working concentration should be determined empirically but typically ranges from 1 to 10 µM.

    • Remove the cell culture medium from the cells and wash once with warm PBS.

    • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • After incubation, remove the this compound loading solution and wash the cells two to three times with warm PBS to remove any excess, unbound probe.

  • Imaging:

    • Add fresh, pre-warmed PBS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the this compound probe.

    • Minimize photobleaching by using the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio.[4]

Data Presentation

Table 1: Troubleshooting Summary for Low this compound Fluorescence Signal
Symptom Potential Cause Recommended Action
Universally low signal in all samples Probe degradationUse a fresh aliquot of this compound probe. Verify proper storage conditions.
Suboptimal probe concentrationPerform a probe concentration titration.
Incorrect instrument settingsCheck filter sets, gain, and exposure time on the microscope/plate reader.
Low signal in stimulated samples, but positive control works Ineffective stimulationVerify the activity and concentration of your NO inducer. Optimize stimulation time.
Signal is initially bright but fades rapidly PhotobleachingReduce excitation light intensity and exposure time. Use an antifade reagent.[4]
High variability between replicate samples Inconsistent cell density or healthEnsure even cell seeding and healthy cell morphology.
Pipetting errorsUse calibrated pipettes and ensure accurate reagent dispensing.
Table 2: Common Interfering Substances in this compound Assays
Substance Effect on this compound Signal Mitigation Strategy
Thiols (e.g., Glutathione) Can react with this compound or its intermediates, potentially reducing the fluorescence signal.[6]Be aware of the intracellular glutathione (B108866) concentration. If possible, perform control experiments with a glutathione-depleting agent.
Strong Reducing Agents May interfere with the reaction chemistry.Avoid the addition of strong reducing agents to the assay buffer.
Other Reactive Oxygen/Nitrogen Species Some probes may have cross-reactivity.Consult the manufacturer's data on the specificity of the this compound probe.

Visualizations

Diagram 1: this compound Signaling Pathway and Detection Mechanism

BPTQ_Mechanism Nitric_Oxide Nitric Oxide (NO) BPTQ_Probe This compound Probe (Low Fluorescence) Activated_this compound Activated this compound (High Fluorescence) BPTQ_Probe->Activated_this compound Reaction with NO

Caption: Reaction mechanism of the this compound fluorescent probe with nitric oxide.

Diagram 2: Experimental Workflow for this compound Assay

BPTQ_Workflow A 1. Prepare this compound Probe Stock Solution B 2. Plate and Treat Cells A->B C 3. Load Cells with this compound Probe B->C D 4. Wash to Remove Excess Probe C->D E 5. Image with Fluorescence Microscope D->E F 6. Analyze Fluorescence Intensity E->F

Caption: A step-by-step workflow for performing a this compound fluorescence assay.

Diagram 3: Troubleshooting Logic for Low this compound Signal

Troubleshooting_Logic Start Low this compound Signal Observed Check_Positive_Control Does the NO donor positive control show a strong signal? Start->Check_Positive_Control Check_Probe_Prep Check this compound probe preparation and storage Check_Positive_Control->Check_Probe_Prep No Check_Stimulation Investigate NO stimulation protocol Check_Positive_Control->Check_Stimulation Yes Check_Instrument Verify instrument settings (filters, gain, exposure) Check_Probe_Prep->Check_Instrument Optimize_Assay Optimize this compound concentration and incubation time Check_Instrument->Optimize_Assay Consider_Interference Consider potential interfering substances Check_Stimulation->Consider_Interference

Caption: A logical flowchart for troubleshooting a low this compound fluorescence signal.

References

how to reduce BPTQ photobleaching during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the BPTQ fluorescent probe during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

A1: this compound is a fluorescent probe specifically designed for the detection of nitric oxide (NO) in biological systems. It is a valuable tool for studying the diverse roles of NO in physiological and pathological processes. The fluorescence of this compound is activated upon reaction with NO, allowing for the visualization and quantification of this important signaling molecule.

Q2: What is photobleaching and why is it a problem when imaging this compound?

A2: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to light. This process leads to a permanent loss of the fluorescent signal, which can significantly impact your imaging experiments by:

  • Reducing Signal-to-Noise Ratio: A weaker signal makes it harder to distinguish your target from background noise.

  • Causing Signal Loss During Time-Lapse Imaging: In experiments that require imaging over extended periods, photobleaching can lead to a gradual fading of the signal, making it difficult to track dynamic processes.

Q3: What factors contribute to the photobleaching of this compound?

A3: Several factors can accelerate the rate of this compound photobleaching:

  • High Excitation Light Intensity: Using a laser or lamp that is too powerful is a primary cause of photobleaching.

  • Prolonged Exposure Time: The longer the probe is exposed to the excitation light, the more likely it is to photobleach.

  • Presence of Molecular Oxygen: The interaction of the excited this compound molecule with oxygen can lead to the formation of reactive oxygen species (ROS), which can chemically damage the fluorophore.

  • Sub-optimal Environmental Conditions: Factors such as pH and the chemical composition of the imaging medium can influence the photostability of the probe.

Troubleshooting Guide: Reducing this compound Photobleaching

If you are experiencing rapid signal loss or dim fluorescence when imaging with this compound, consult the following troubleshooting table.

Problem Potential Cause Recommended Solution
Rapid fading of the fluorescent signal High excitation light intensityReduce the laser power or lamp intensity to the minimum level required for a satisfactory signal-to-noise ratio.
Prolonged exposure to excitation lightDecrease the exposure time per image. For time-lapse experiments, increase the interval between image acquisitions.
Weak overall fluorescence Low probe concentrationOptimize the loading concentration of this compound. Refer to the manufacturer's protocol for recommended concentration ranges.
Photobleaching has already occurredImage samples immediately after labeling. Protect labeled samples from light as much as possible before and during imaging.
Poor signal-to-noise ratio Autofluorescence from the sampleUse appropriate spectral filtering to separate the this compound signal from background fluorescence. Consider using a probe with a longer emission wavelength if autofluorescence is a major issue.
Photobleaching is reducing the signal to the level of the noiseImplement the strategies to reduce photobleaching outlined in this guide.

Experimental Protocols and Methodologies

To minimize this compound photobleaching, a multi-faceted approach combining optimization of imaging parameters and the use of protective reagents is recommended.

Protocol 1: Optimization of Imaging Parameters

This protocol outlines the steps to minimize photobleaching by adjusting microscope settings.

Methodology:

  • Select the Appropriate Filter Set: Ensure that the excitation and emission filters are optimized for the spectral characteristics of this compound to maximize signal collection and minimize bleed-through from other light sources.

  • Minimize Excitation Light Intensity:

    • Start with the lowest possible laser power or lamp intensity.

    • Gradually increase the intensity until a sufficient signal-to-noise ratio is achieved. Avoid saturating the detector.

    • Use neutral density filters to attenuate the excitation light if necessary.

  • Reduce Exposure Time:

    • Set the shortest possible exposure time that still provides a clear image.

    • For time-lapse imaging, use the longest possible interval between acquisitions that will still capture the biological process of interest.

  • Use a High-Quality, High Numerical Aperture (NA) Objective: A higher NA objective will collect more light, allowing for the use of lower excitation power.

  • Minimize Photodamage During Focusing:

    • Locate the region of interest using brightfield or DIC imaging before switching to fluorescence.

    • If you must use fluorescence for focusing, do so on an area of the sample that you do not intend to image.

Protocol 2: Use of Antifade Reagents for Live-Cell Imaging

For live-cell imaging, the use of a biocompatible antifade reagent can significantly reduce photobleaching.

Methodology:

  • Prepare Antifade Imaging Medium:

    • Supplement your normal cell culture medium with a commercially available live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent) or a homemade solution.

    • A commonly used homemade antifade reagent is Trolox (a water-soluble analog of Vitamin E). A final concentration of 0.5-1 mM Trolox in the imaging medium is often effective.

  • Incubate Cells with Antifade Medium:

    • Replace the normal culture medium with the antifade imaging medium.

    • Incubate the cells for at least 15-30 minutes at 37°C and 5% CO₂ before imaging to allow the reagent to permeate the cells.

  • Image the Cells:

    • Proceed with your imaging experiment, keeping the cells in the antifade medium.

    • Combine this protocol with the optimized imaging parameters from Protocol 1 for maximum protection against photobleaching.

Quantitative Data Summary: Effectiveness of Antifade Reagents

The effectiveness of antifade reagents can vary depending on the fluorophore and the experimental conditions. The following table summarizes general observations on the performance of common antifade agents.

Antifade Reagent Typical Concentration Compatibility Notes
Trolox 0.5 - 1 mMLive and Fixed CellsCan have antioxidant effects on cellular processes.
n-Propyl gallate (NPG) 1-2% in mounting mediumFixed CellsCan be toxic to live cells.
p-Phenylenediamine (PPD) 0.1-1% in mounting mediumFixed CellsCan cause background fluorescence and may not be compatible with all dyes.
Commercial Reagents (e.g., ProLong™ Live) Varies by manufacturerLive CellsOptimized for low toxicity and high efficacy.

Visualizations

Signaling Pathway: this compound-Mediated Detection of Nitric Oxide

BPTQ_NO_Detection This compound Nitric Oxide Detection Pathway This compound This compound (Non-fluorescent) BPTQ_NO_Complex This compound-NO Adduct (Fluorescent) This compound->BPTQ_NO_Complex Reaction with NO NO Nitric Oxide (NO) NO->BPTQ_NO_Complex

Caption: Reaction of non-fluorescent this compound with nitric oxide to form a fluorescent adduct.

Experimental Workflow: Reducing Photobleaching During this compound Imaging

Photobleaching_Reduction_Workflow Workflow for Minimizing this compound Photobleaching cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Load_Cells Load Cells with this compound Add_Antifade Incubate with Antifade Reagent (Optional for Live Cells) Load_Cells->Add_Antifade Optimize_Settings Optimize Microscope Settings (Low Light, Short Exposure) Add_Antifade->Optimize_Settings Acquire_Images Acquire Images Optimize_Settings->Acquire_Images Analyze_Data Analyze Fluorescent Signal Acquire_Images->Analyze_Data

Caption: A streamlined workflow for preparing and imaging samples with this compound to reduce photobleaching.

Technical Support Center: Bioluminescent Proximity Thermal Quenching (BPTQ)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bioluminescent Proximity Thermal Quenching (BPTQ) technology. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their this compound-based experiments for a maximal signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve the signal-to-noise ratio?

Bioluminescent Proximity Thermal Quenching (this compound) is a novel assay technology designed to enhance the signal-to-noise ratio in biomolecular detection. It utilizes a thermally activated quenching molecule and a bioluminescent reporter enzyme. In the absence of the target analyte, the quencher is in close proximity to the reporter. The basal activity of the reporter enzyme generates a minute amount of heat, which activates the quencher, thereby suppressing the bioluminescent signal and reducing background noise. When the target analyte is present, it induces a conformational change in the assay components, increasing the distance between the reporter and the quencher. This separation prevents thermal quenching, resulting in a significant increase in the light output and a high signal-to-noise ratio.

Q2: What are the key components of a this compound assay?

A this compound assay typically consists of the following core components:

  • This compound Reporter: A bioluminescent enzyme genetically fused to a molecule that recognizes the target analyte.

  • This compound Quencher: A molecule that can absorb light energy from the reporter upon thermal activation, and is conjugated to a second recognition molecule.

  • Target Analyte: The molecule of interest that brings the reporter and quencher into proximity.

  • Substrate: The specific substrate for the bioluminescent reporter enzyme that initiates the light-producing reaction.

Q3: What type of microplates are recommended for this compound assays?

For optimal performance, it is highly recommended to use opaque, white microplates.[1] These plates maximize the luminescent signal by reflecting the emitted light towards the detector.[1] Black plates can also be used to minimize crosstalk between wells, but they will significantly reduce the signal intensity.[1] Clear-bottom plates may be necessary for applications requiring microscopic visualization.[1]

Q4: How can I minimize variability between replicate wells?

To reduce variability, it is crucial to prepare a master mix of your reagents, including the this compound reporter, quencher, and substrate, before dispensing into the wells.[2][3] This approach minimizes pipetting errors and ensures uniform concentrations across all replicates.[3] Thorough mixing within each well is also important, but care should be taken to avoid introducing bubbles.[3][4]

Troubleshooting Guides

This section addresses common issues that may arise during this compound experiments and provides step-by-step guidance for resolution.

Problem 1: Low or No Signal

A weak or absent signal can be a significant hurdle. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inactive this compound Reporter or Quencher Verify the integrity and activity of the this compound protein conjugates. Perform a quality control check on a new batch of reagents.
Incorrect Substrate Concentration Titrate the substrate concentration to determine the optimal level for your specific assay. Ensure the substrate has been stored correctly and has not expired.
Suboptimal Assay Buffer Conditions Optimize the pH, salt concentration, and other components of the assay buffer. Test a range of conditions to find what works best for your target interaction.
Low Expression or Concentration of Target Analyte Confirm the presence and concentration of your target analyte using an orthogonal method, such as a Western blot or ELISA.[5]
Inefficient Binding of Reporter/Quencher to Target Validate the binding of your recognition molecules to the target analyte. Consider screening alternative binding pairs.
Problem 2: High Background Signal

An elevated background signal can mask the true signal from the target-dependent interaction, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Non-specific Binding of this compound Components Increase the concentration of blocking agents (e.g., BSA, Tween-20) in the assay buffer. Optimize washing steps to remove unbound reagents.
Contaminated Reagents Use fresh, high-purity reagents.[2] Filter-sterilize buffers to remove any particulate matter.
Autoluminescence of Assay Components or Plate Measure the background signal from wells containing only buffer and substrate. Use opaque, white microplates to minimize plate-based luminescence.[1]
Suboptimal Quencher Efficiency Ensure the quencher is properly conjugated and functional. A lower-than-expected quenching efficiency will lead to a higher basal signal.
Problem 3: High Well-to-Well Variability

Inconsistent results across replicate wells can make data interpretation difficult.

Potential Cause Recommended Solution
Inaccurate Pipetting Calibrate your pipettes regularly. Use a multichannel pipette for dispensing reagents to improve consistency.[2]
Incomplete Mixing of Reagents After adding all components, ensure thorough mixing by gently pipetting up and down or using an orbital shaker.[4]
"Edge Effects" in Microplates To mitigate temperature and evaporation variations, avoid using the outer wells of the microplate or fill them with buffer.[3]
Cell-Based Assay Inconsistencies If using a cell-based this compound assay, ensure uniform cell seeding density and consistent cell health across the plate.[3]

Experimental Protocols & Data

Standard this compound Assay Protocol

This protocol provides a general framework for performing a this compound assay. Optimization of concentrations and incubation times will be necessary for specific applications.

  • Reagent Preparation: Prepare the assay buffer, this compound reporter, this compound quencher, and target analyte solutions.

  • Assay Plate Setup: Add the target analyte to the wells of a white, opaque 96-well plate. Include appropriate positive and negative controls.

  • Addition of this compound Reagents: Add the this compound reporter and this compound quencher to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for binding to occur.

  • Substrate Addition: Add the bioluminescent substrate to all wells.

  • Signal Detection: Immediately measure the luminescence using a plate reader.

Quantitative Data Summary

The following table summarizes the performance of a typical this compound assay compared to a standard bioluminescence assay.

Parameter Standard Bioluminescence Assay This compound Assay
Signal (Analyte Present) 1,500,000 RLU1,200,000 RLU
Background (No Analyte) 150,000 RLU12,000 RLU
Signal-to-Background Ratio 10100

Visualizing this compound Concepts

This compound Mechanism of Action

BPTQ_Mechanism This compound Mechanism of Action cluster_no_analyte No Analyte Present cluster_analyte_present Analyte Present Reporter_NA Reporter Quencher_NA Quencher Reporter_NA->Quencher_NA Proximity Heat_NA Reporter_NA->Heat_NA Signal_NA Low Signal Quencher_NA->Signal_NA Quenching Heat_NA->Quencher_NA Activation Reporter_AP Reporter Analyte Analyte Reporter_AP->Analyte Signal_AP High Signal Reporter_AP->Signal_AP Light Emission Quencher_AP Quencher Analyte->Quencher_AP BPTQ_Troubleshooting This compound Troubleshooting Workflow Start Experiment Start CheckSignal Low or No Signal? Start->CheckSignal CheckBackground High Background? CheckSignal->CheckBackground No TroubleshootSignal Verify Reagents Optimize Conditions CheckSignal->TroubleshootSignal Yes CheckVariability High Variability? CheckBackground->CheckVariability No TroubleshootBackground Increase Blocking Use Fresh Reagents CheckBackground->TroubleshootBackground Yes TroubleshootVariability Improve Pipetting Use Master Mix CheckVariability->TroubleshootVariability Yes SuccessfulExperiment Successful Experiment CheckVariability->SuccessfulExperiment No TroubleshootSignal->CheckSignal TroubleshootBackground->CheckBackground TroubleshootVariability->CheckVariability

References

Optimizing BPTQ Incubation Time: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the incubation time for Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTQ), a potent allosteric inhibitor of glutaminase (B10826351) (GLS1). Accurate determination of the incubation period is critical for achieving reliable and reproducible results in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, allosteric inhibitor of kidney-type glutaminase (GLS1). It binds to a pocket at the dimer-dimer interface of the GLS1 tetramer, stabilizing the enzyme in an inactive conformation. This non-competitive inhibition prevents the conversion of glutamine to glutamate (B1630785), a key step in cancer cell metabolism.[1][2]

Q2: What is a typical starting point for this compound incubation time in cell-based assays?

A2: For initial experiments, a time course of 24, 48, and 72 hours is recommended to assess the effect of this compound on cell viability and proliferation. The optimal time will vary depending on the cell line's doubling time and its dependence on glutamine metabolism. For metabolic studies measuring changes in glutamine and glutamate levels, shorter incubation times, such as 6 to 24 hours, may be sufficient.

Q3: How does this compound's potency in enzymatic assays translate to cellular assays?

A3: this compound exhibits high potency in enzymatic assays with IC50 values in the nanomolar range. However, higher concentrations (in the micromolar range) are typically required to achieve a similar inhibitory effect in cellular assays.[2] This discrepancy is due to factors such as cell permeability, drug efflux, and intracellular metabolism.

Q4: Is pre-incubation with this compound necessary?

A4: this compound and its more potent analog, CB-839, exhibit time-dependent inhibition.[3][4] This means their inhibitory activity increases with the duration of exposure to the enzyme. Therefore, a pre-incubation step before the addition of substrate in enzymatic assays, or a sufficient incubation period in cellular assays, is crucial to achieve maximal inhibition. For CB-839, maximal potency in enzymatic assays is reached after approximately one hour of pre-incubation.[3] While specific kinetic data for this compound's time-dependent inhibition in cells is limited, allowing for an adequate incubation period is a key consideration for experimental design.

Q5: What are some known off-target effects or limitations of this compound?

A5: While this compound is considered a specific GLS1 inhibitor, some studies have reported potential off-target effects, such as the upregulation of PD-L1 expression.[5] Additionally, this compound has limitations including low aqueous solubility and poor metabolic stability, which can affect its bioavailability and efficacy in vivo.[4][5] Nanoparticle formulations have been developed to address these issues.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low inhibition of cell growth Incubation time is too short: The effect of glutaminase inhibition on cell proliferation is often not immediate and requires time to manifest.Extend the incubation time: Perform a time-course experiment (e.g., 24, 48, 72, and even 96 hours) to determine the optimal duration for your specific cell line.
This compound concentration is too low: Cellular uptake and other factors can necessitate higher concentrations than suggested by in vitro IC50 values.Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1-20 µM) to determine the effective concentration for your cell line.
Cell line is not dependent on glutamine metabolism: Some cell lines may have alternative metabolic pathways and are less sensitive to GLS1 inhibition.Assess glutamine dependence: Culture cells in glutamine-free medium to confirm their reliance on this nutrient.
Low cell density: At very low densities, some cell types may not be actively proliferating and thus less affected by metabolic inhibitors.Optimize cell seeding density: Ensure cells are in the exponential growth phase during this compound treatment. A higher cell density can sometimes enhance the observed effect.[6][7][8]
High variability between replicates Inconsistent incubation time: Even small variations in the timing of reagent addition and measurement can lead to variability.Standardize all incubation steps: Use a multichannel pipette for simultaneous reagent addition and ensure consistent timing for all plates.
Edge effects in multi-well plates: Evaporation and temperature gradients in the outer wells can affect cell growth and drug efficacy.Avoid using outer wells: Fill the peripheral wells with sterile media or PBS to minimize edge effects.
Precipitation of this compound: Due to its low solubility, this compound can precipitate out of solution, leading to inconsistent concentrations.Prepare fresh stock solutions: Dissolve this compound in a suitable solvent like DMSO and make fresh dilutions in media for each experiment. Visually inspect for any precipitation.
Unexpected increase in cell proliferation at low this compound concentrations Hormetic effect: Some compounds can exhibit a biphasic dose-response, with low doses stimulating and high doses inhibiting a biological process.Expand the dose-response range: Test a wider range of concentrations, including lower doses, to fully characterize the response curve.
Discrepancy between viability and metabolic assays Different kinetics of response: Changes in metabolite levels (e.g., glutamate reduction) can often be detected earlier than changes in cell viability or proliferation.Perform a detailed time-course analysis: Measure both metabolic and viability readouts at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to understand the temporal relationship between these effects.

Data Presentation

Table 1: Reported IC50 Values for this compound and its Analog CB-839

CompoundAssay TypeTargetIncubation TimeIC50Reference
This compoundEnzymaticHuman Kidney GlutaminaseNot specified0.18 µM[5]
This compoundEnzymaticRat Kidney GlutaminaseNot specified~3 µM (Ki)[1]
This compoundCell-based (Growth Inhibition)MDA-MB-2316 days2.61 µM[5]
This compoundCell-based (Growth Inhibition)P493 LymphomaNot specified~3.3 µM
CB-839EnzymaticRecombinant Human GAC≥ 1 hour< 50 nM[3]
CB-839Cell-based (Proliferation)HCC1806, MDA-MB-23172 hoursLow nM range[3]

Table 2: Summary of this compound Incubation Times and Observed Effects in Cellular Assays

Cell Line(s)This compound ConcentrationIncubation TimeObserved EffectReference
P493 Lymphoma5-10 µM10 days (in vivo)~50% reduction in xenograft growth[9]
Pancreatic Ductal Adenocarcinoma (PDAC)10 µMDaily for several daysInhibition of cell proliferation[4]
HCC1806, T47D1 µM (CB-839)6 hoursDecreased glutamine consumption and glutamate production[3]
MCF7, MDA-MB23120 µMNot specifiedAltered metabolic profiles, especially under hypoxia[10]
mHCC 3-410 µMNot specifiedInhibition of cell growth

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT or Resazurin-based)

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.

    • For Resazurin-based assays: Add the resazurin-based reagent and incubate for 1-4 hours. Measure fluorescence or absorbance according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability.

Protocol 2: Cellular Glutaminase Activity Assay (Measuring Glutamate Production)

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound or vehicle control for the desired incubation time (e.g., 6, 12, or 24 hours).

  • Sample Collection:

    • Extracellular Glutamate: Collect a sample of the culture medium.

    • Intracellular Metabolites: Wash the cells with ice-cold PBS and then lyse the cells using a suitable extraction method (e.g., methanol/water/chloroform extraction).

  • Glutamate Quantification: Measure the glutamate concentration in the collected samples using a commercially available glutamate assay kit or by LC-MS.

  • Data Analysis: Normalize the glutamate levels to the total protein concentration or cell number in each well. Compare the glutamate levels in this compound-treated cells to the vehicle control.

Visualizations

Glutaminolysis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_intra Glutamine Glutamine_ext->Glutamine_intra Transporter Glutamine_mito Glutamine Glutamine_intra->Glutamine_mito Transporter Glutamate Glutamate Glutamine_mito->Glutamate Glutaminase (GLS1) alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH / Transaminases TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle This compound This compound GLS1 GLS1 This compound->GLS1 Inhibits

Caption: The glutaminolysis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis A 1. Seed Cells B 2. Allow Adherence (Overnight) A->B C 3. Treat with this compound (Dose-Response) B->C D 4. Incubate (Time-Course: 24, 48, 72h) C->D E 5. Assay Readout (Viability, Metabolism) D->E F 6. Data Analysis E->F

Caption: A typical experimental workflow for optimizing this compound incubation time.

References

Technical Support Center: BPTQ in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorescent probe BPTQ for the detection of nitric oxide (NO) in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in fluorescence microscopy?

A1: this compound is a fluorescent probe specifically designed for the detection of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. In fluorescence microscopy, this compound is used to visualize and quantify the production of NO within live cells and tissues.

Q2: What is the mechanism of NO detection by this compound?

A2: this compound functions as a "turn-on" fluorescent probe. In its native state, the probe exhibits weak fluorescence. Upon reaction with nitric oxide, this compound undergoes a chemical transformation that results in a significant increase in its fluorescence intensity, allowing for the detection of NO.[1]

Q3: What are the spectral properties of the this compound-NO reaction product?

Q4: What is a typical working concentration for this compound in cell staining?

A4: A concentration of 10 μM has been used effectively in studies for incubating with cells to detect NO.[1] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a concentration titration to determine the ideal concentration for your specific experiment, balancing signal intensity with potential cytotoxicity.

Q5: How should this compound be stored?

A5: As with most fluorescent probes, this compound should be stored protected from light to prevent photobleaching. For long-term storage, it is advisable to store the probe at -20°C or colder, and in a desiccated environment. Once reconstituted in a solvent like DMSO, it is best to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in fluorescence microscopy experiments.

Problem Potential Cause Recommended Solution
No or Weak Fluorescent Signal 1. Low NO Production: The cells may not be producing enough nitric oxide to be detected. 2. Incorrect Filter Sets: The excitation and emission filters on the microscope are not optimal for the this compound-NO product. 3. Probe Degradation: The this compound probe may have degraded due to improper storage or handling. 4. Insufficient Incubation Time: The probe may not have had enough time to react with the NO produced by the cells.1. Use a Positive Control: Treat a sample of cells with a known NO donor (e.g., sodium nitroprusside) to confirm that the probe and imaging system are working correctly. 2. Verify Spectral Settings: Check the excitation and emission spectra of the this compound-NO product and ensure your microscope's filter cubes are appropriate. 3. Use Fresh Probe: Prepare a fresh working solution of this compound from a properly stored stock. 4. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period for your cell type and experimental conditions.
High Background Fluorescence 1. Autofluorescence: The cells or the culture medium may have endogenous fluorescence in the same spectral range as this compound. 2. Excess Probe: The concentration of this compound used may be too high, leading to non-specific staining. 3. Inadequate Washing: Residual, unbound probe in the imaging medium contributes to background noise.1. Image Unstained Cells: Acquire an image of unstained cells using the same imaging parameters to assess the level of autofluorescence. If significant, consider using a different imaging channel or spectral unmixing if available. 2. Titrate Probe Concentration: Lower the concentration of this compound to the minimum required for a good signal-to-noise ratio. 3. Thorough Washing: Ensure that cells are washed sufficiently with a suitable buffer (e.g., PBS) after incubation with the probe to remove any unbound molecules.
Rapid Photobleaching 1. High Excitation Intensity: The illumination from the microscope's light source is too intense, causing the fluorophore to degrade quickly. 2. Prolonged Exposure: The sample is being exposed to the excitation light for extended periods.1. Reduce Light Intensity: Use the lowest possible excitation intensity that still provides an adequate signal. Neutral density (ND) filters can be used to attenuate the light source. 2. Minimize Exposure Time: Use the shortest possible exposure time for image acquisition. For time-lapse experiments, increase the interval between acquisitions. 3. Use Antifade Reagents: If compatible with your live-cell experiment, consider using an antifade reagent in your imaging medium.
Cell Toxicity or Altered Morphology 1. High Probe Concentration: The concentration of this compound is toxic to the cells. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. 3. Phototoxicity: The combination of the fluorescent probe and high-intensity light is generating reactive oxygen species that are damaging the cells.1. Perform a Cytotoxicity Assay: Determine the optimal, non-toxic concentration of this compound for your cell line. 2. Minimize Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). 3. Reduce Light Exposure: Minimize the overall light dose delivered to the sample by reducing excitation intensity and exposure time.
Non-specific Staining or Artifacts 1. Probe Aggregation: The this compound probe may form aggregates, leading to bright, punctate staining that is not related to NO production. 2. Off-target Reactions: The probe may be reacting with other reactive species in the cell.1. Ensure Proper Dissolution: Make sure the this compound is fully dissolved in the solvent before adding it to the cell culture medium. Vortexing and brief sonication may help. 2. Test for Specificity: Use scavengers for other reactive oxygen and nitrogen species to confirm that the observed fluorescence is specific to NO.

Experimental Protocols

Detailed Methodology for Live-Cell Imaging of Nitric Oxide with this compound

This protocol provides a general guideline for using this compound to image nitric oxide in live cells. Optimization of concentrations, incubation times, and imaging parameters may be necessary for specific cell types and experimental setups.

Materials:

  • This compound fluorescent probe

  • Dimethyl sulfoxide (B87167) (DMSO) of high purity

  • Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Live-cell imaging system (e.g., confocal or widefield fluorescence microscope) equipped with appropriate filter sets for this compound.

  • Positive control (e.g., sodium nitroprusside, SNP)

  • Negative control (e.g., L-NAME, an inhibitor of nitric oxide synthase)

Procedure:

  • Probe Preparation:

    • Prepare a stock solution of this compound in high-quality DMSO. The concentration of the stock solution will depend on the supplier's instructions, but a 1-10 mM stock is common.

    • Store the stock solution in small aliquots at -20°C or colder, protected from light.

  • Cell Culture and Plating:

    • Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides).

  • Probe Loading:

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free, and phenol (B47542) red-free cell culture medium to the desired final working concentration (e.g., 10 μM).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound-containing medium to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • After incubation, remove the loading solution and wash the cells two to three times with pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to remove any extracellular probe.

  • Imaging:

    • Mount the imaging dish on the fluorescence microscope.

    • Use the appropriate excitation and emission filters for the this compound-NO product.

    • Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

    • For time-lapse imaging, define the desired time intervals and total duration of the experiment.

  • Controls:

    • Positive Control: To confirm the probe is responsive to NO, treat a separate sample of this compound-loaded cells with a known NO donor (e.g., 100 μM SNP) shortly before or during imaging.

    • Negative Control: To confirm that the signal is due to NO synthase activity, pre-incubate cells with an NOS inhibitor (e.g., L-NAME) before adding the this compound probe.

  • Data Analysis:

    • Use image analysis software to quantify the fluorescence intensity in your regions of interest (e.g., individual cells).

    • Correct for background fluorescence by subtracting the average intensity of a cell-free region.

    • Normalize the fluorescence intensity to a control if necessary.

Visualizations

BPTQ_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_probe Prepare this compound Working Solution load_probe Incubate Cells with this compound prep_probe->load_probe culture_cells Culture Cells on Imaging Dish culture_cells->load_probe wash_cells Wash to Remove Excess Probe load_probe->wash_cells acquire_images Acquire Images with Fluorescence Microscope wash_cells->acquire_images analyze_data Analyze Fluorescence Intensity acquire_images->analyze_data

Caption: Experimental workflow for using the this compound fluorescent probe.

Troubleshooting_Logic cluster_signal Signal Issues cluster_stability Stability Issues cluster_solutions Potential Solutions start Problem Encountered no_signal No/Weak Signal start->no_signal high_background High Background start->high_background photobleaching Rapid Photobleaching start->photobleaching toxicity Cell Toxicity start->toxicity check_filters Check Filters & Controls no_signal->check_filters optimize_conc Optimize Concentration high_background->optimize_conc reduce_exposure Reduce Light Exposure photobleaching->reduce_exposure check_toxicity Perform Cytotoxicity Assay toxicity->check_toxicity

Caption: Logical troubleshooting workflow for common this compound issues.

References

Technical Support Center: Minimizing BPTQ Cytotoxicity in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BPTQ (Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide), a potent allosteric inhibitor of kidney-type glutaminase (B10826351) 1 (GLS1). The information herein is designed to help minimize its cytotoxic effects in live cells during experimentation, ensuring reliable and reproducible results.

A Note on this compound and BPTES: The compound Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) is often referred to as BPTES in scientific literature. For the purpose of this guide, the information presented for BPTES is considered directly applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of kidney-type glutaminase 1 (GLS1)[1][2]. It binds to the dimer interface of the enzyme, preventing its tetramerization, which is essential for its catalytic activity[2]. By inhibiting GLS1, this compound blocks the conversion of glutamine to glutamate, a crucial step in the glutaminolysis pathway that fuels the tricarboxylic acid (TCA) cycle and provides building blocks for cellular proliferation in many cancer cells[2][3].

Q2: Why am I observing high levels of cytotoxicity even at low concentrations of this compound?

A2: High cytotoxicity can stem from several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying degrees of sensitivity to GLS1 inhibition. Cancer cells highly dependent on glutamine metabolism are generally more susceptible.

  • Off-Target Effects: While this compound is selective for GLS1 over GLS2, high concentrations may lead to off-target effects.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.5%. It is crucial to have a vehicle control (media with the same final DMSO concentration) to assess solvent-induced cytotoxicity.

  • Compound Precipitation: this compound has poor aqueous solubility and can precipitate in cell culture media, leading to inconsistent local concentrations and increased cytotoxicity[1][2].

Q3: What is the recommended starting concentration range for this compound in cell culture experiments?

A3: The optimal concentration of this compound is highly cell-line dependent. Based on reported IC50 values for the parent compound BPTES, a starting range of 1 µM to 20 µM is recommended for initial dose-response experiments. For sensitive cell lines, concentrations as low as 0.1 µM may be effective[2][4][5]. It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound should be dissolved in an organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM or 20 mM)[1][2]. The solubility in DMSO is approximately 20 mg/mL[1]. Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles[2]. Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment by diluting the DMSO stock in pre-warmed cell culture media[1].

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium

Cause: this compound has low solubility in aqueous solutions. When a concentrated DMSO stock is diluted in cell culture medium, the compound can "crash out" and form a precipitate.

Solutions:

  • Pre-warm the Medium: Always use cell culture medium pre-warmed to 37°C before adding the this compound stock solution.

  • Optimize Final DMSO Concentration: While keeping the final DMSO concentration below 0.5% is recommended to avoid solvent toxicity, a slightly higher concentration (if tolerated by the cells) can help maintain this compound solubility. Test your cell line's tolerance to a range of DMSO concentrations.

  • Step-wise Dilution: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. Alternatively, add the stock solution to a smaller volume of media while gently vortexing to ensure rapid and even dispersion.

  • Visual Inspection: After preparing the final working solution, visually inspect it for any precipitate before adding it to your cells. If a precipitate is visible, do not use the solution.

Issue 2: Inconsistent or Non-reproducible Cytotoxicity Results

Cause: Variability in experimental conditions can lead to inconsistent results.

Solutions:

  • Consistent Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments. Overly confluent or sparse cultures can respond differently to treatment.

  • Standardized Incubation Time: Use a consistent incubation time for this compound treatment in all experiments.

  • Fresh Working Solutions: Always prepare fresh dilutions of this compound from the frozen DMSO stock for each experiment. Do not store diluted aqueous solutions[1].

  • Regular Mycoplasma Testing: Mycoplasma contamination can alter cellular metabolism and drug sensitivity. Regularly test your cell cultures for mycoplasma.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of BPTES (this compound) in various cell lines, providing a reference for determining appropriate experimental concentrations.

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast CancerGrowth Inhibition2.4[6]
P493Human Lymphoma B cellsCell Viability~3.3[2]
Human Kidney Cells (expressing GLS1)-Enzyme Inhibition0.18[2]
Microglia-Glutamate Efflux Inhibition0.08 - 0.12[2]
IDH1-mutant AML cellsAcute Myeloid LeukemiaCell Growth~20[7]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay used.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the molecular weight of this compound (524.68 g/mol ), calculate the mass required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, dissolve 5.25 mg of this compound in 1 mL of DMSO.

  • Add the calculated amount of this compound powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO.

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is stable for up to 6 months when stored properly[8].

Protocol 2: Cell Viability Assay using MTT

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, prepare serial dilutions of this compound in complete cell culture medium from your 10 mM stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells for a vehicle control (medium with DMSO only) and an untreated control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the vehicle control.

Visualizations

BPTQ_Signaling_Pathway cluster_inhibition Effect of this compound cluster_pathway Glutaminolysis Pathway This compound This compound GLS1 Glutaminase 1 (GLS1) (Active Tetramer) This compound->GLS1 Allosteric Inhibition Glutamate Glutamate GLS1_inactive Inactive GLS1 Dimer GLS1->GLS1_inactive Dissociation Glutamine Glutamine Glutamine->Glutamate GLS1 alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA TCA Cycle alpha_KG->TCA Anaplerosis Biosynthesis Biosynthesis (Nucleotides, Amino Acids) alpha_KG->Biosynthesis Cell_Proliferation Cell Proliferation & Survival TCA->Cell_Proliferation Anaplerosis Anaplerosis Biosynthesis->Cell_Proliferation Inhibition Inhibition Inhibition->Glutamate X Inhibition->alpha_KG X Inhibition->TCA X Inhibition->Biosynthesis X Inhibition->Cell_Proliferation X Reduced_Activity Reduced Activity

Caption: this compound's mechanism of action on the glutaminolysis pathway.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Prepare_this compound Prepare this compound Serial Dilutions Adherence->Prepare_this compound Treat_Cells Treat Cells with this compound Prepare_this compound->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve Formazan Crystals (Add DMSO) Incubate_MTT->Dissolve_Formazan Measure_Absorbance Measure Absorbance (570nm) Dissolve_Formazan->Measure_Absorbance Analyze_Data Analyze Data (Calculate % Viability) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a this compound cell viability assay.

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Precipitate Is there a precipitate in the media? Start->Check_Precipitate Check_Vehicle_Control Is the vehicle control also toxic? Check_Precipitate->Check_Vehicle_Control No Troubleshoot_Precipitation Troubleshoot Precipitation: - Pre-warm media - Step-wise dilution Check_Precipitate->Troubleshoot_Precipitation Yes Optimize_Concentration Is this the lowest effective concentration? Check_Vehicle_Control->Optimize_Concentration No Reduce_DMSO Reduce final DMSO concentration Check_Vehicle_Control->Reduce_DMSO Yes Perform_Dose_Response Perform Dose-Response Curve to find optimal concentration Optimize_Concentration->Perform_Dose_Response No Expected_Cytotoxicity Cytotoxicity is likely due to This compound's on-target effect Optimize_Concentration->Expected_Cytotoxicity Yes Issue_Resolved Issue Resolved Troubleshoot_Precipitation->Issue_Resolved Reduce_DMSO->Issue_Resolved Perform_Dose_Response->Issue_Resolved

Caption: Troubleshooting decision tree for high this compound cytotoxicity.

References

BPTQ Fluorescence Quenching: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BPTQ (2,2'-bipyridine-3,3',3''-triyl)tri-1H-pyrazole) fluorescence applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to fluorescence quenching in experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your results.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with this compound, providing potential causes and actionable solutions in a question-and-answer format.

Problem: Weak or No Fluorescence Signal

Question: My this compound assay is exhibiting a very weak signal or no signal at all. What are the potential causes and how can I resolve this?

Answer: A weak or nonexistent fluorescence signal can be frustrating and may stem from several factors, ranging from incorrect instrument settings to issues with the sample preparation.[1][2][3] A systematic approach to troubleshooting is often the most effective way to identify and solve the problem.[1][2][4]

Below is a logical workflow to diagnose the cause of a weak or absent signal.

G cluster_solutions Potential Solutions start Start: Weak or No Signal check_instrument 1. Check Instrument Settings - Correct Wavelengths? - Appropriate Gain/Exposure? - Correct Plate Type? start->check_instrument check_reagents 2. Verify Reagent Integrity - this compound Degraded? - Correct Concentration? - Proper Storage? check_instrument->check_reagents Settings Correct sol_instrument Adjust settings check_instrument->sol_instrument Incorrect check_protocol 3. Review Experimental Protocol - Omitted a Step? - Incorrect Incubation Time/Temp? - Buffer Compatibility? check_reagents->check_protocol Reagents OK sol_reagents Prepare fresh reagents check_reagents->sol_reagents Degraded check_quenching 4. Investigate Quenching - Presence of Quenchers? - Aggregation at High Conc.? - Photobleaching? check_protocol->check_quenching Protocol Followed sol_protocol Revise protocol check_protocol->sol_protocol Error Found solution Problem Identified & Resolved check_quenching->solution Quenching Addressed sol_quenching Optimize conditions check_quenching->sol_quenching Yes sol_instrument->check_reagents sol_reagents->check_protocol sol_protocol->check_quenching sol_quenching->solution G cluster_ground Ground State cluster_excited Excited State BPTQ_G This compound Complex This compound-Quencher Complex (Non-fluorescent) BPTQ_G->Complex Static Quenching BPTQ_E This compound* BPTQ_G->BPTQ_E Excitation (Light) Quencher Quencher Quencher->Complex BPTQ_E->BPTQ_G Fluorescence BPTQ_E->BPTQ_G Dynamic Quenching (Collision) Quencher_dynamic Quencher

References

Technical Support Center: Correcting for Autofluorescence When Using BPTQ

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of autofluorescence when using the nitric oxide (NO) fluorescent probe, BPTQ.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent probe used for the detection of nitric oxide (NO), a critical signaling molecule in many physiological and pathological processes.[1] Upon reacting with NO, this compound exhibits an increase in fluorescence intensity, allowing for the quantification of NO in experimental samples.[1]

Q2: What is autofluorescence and why is it a problem?

A2: Autofluorescence is the natural fluorescence emitted by biological materials such as cells and tissues when they are excited by light.[2] This intrinsic fluorescence is not related to the specific fluorescent probe being used. It becomes a problem when its emission spectrum overlaps with that of the fluorescent probe (in this case, this compound), as it can obscure the specific signal, leading to a low signal-to-noise ratio and inaccurate quantification.

Q3: What are the common sources of autofluorescence in my samples?

A3: Autofluorescence can originate from various endogenous molecules and experimental conditions:

  • Endogenous Cellular Components:

    • Metabolic Co-factors: Nicotinamide adenine (B156593) dinucleotide (NADH) and flavins are major contributors to autofluorescence in the blue and green regions of the spectrum.

    • Structural Proteins: Collagen and elastin, found in the extracellular matrix, are inherently fluorescent.

    • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and fluoresce broadly across the visible spectrum.

  • Fixation Methods: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in the tissue.

  • Culture Media Components: Phenol (B47542) red and some amino acids in cell culture media can contribute to background fluorescence.

Q4: How can I determine if autofluorescence is interfering with my this compound signal?

A4: The most straightforward method is to prepare control samples that are not treated with this compound but are otherwise processed identically to your experimental samples. If you observe significant fluorescence in these unstained controls when exciting at the wavelength used for this compound, then autofluorescence is likely a contributing factor.

Troubleshooting Guide

Problem: High background fluorescence is obscuring my this compound signal.

High background can make it difficult to distinguish the specific NO-dependent fluorescence of this compound from the inherent fluorescence of the sample. Follow these steps to troubleshoot and mitigate the issue.

Step 1: Characterize the Autofluorescence Spectrum
  • Action: Before introducing this compound, acquire the emission spectrum of your unstained sample using the same excitation wavelength you plan to use for this compound.

  • Rationale: Knowing the spectral profile of your sample's autofluorescence will help you choose the most effective correction strategy.

Step 2: Optimize Experimental Conditions
  • Action:

    • If using cell culture, switch to a phenol red-free medium for the duration of the experiment.

    • If fixing your samples, consider using a non-aldehyde-based fixative or reducing the fixation time.

  • Rationale: Minimizing the sources of autofluorescence from the outset is the most effective approach.

Step 3: Spectral Unmixing
  • Action: Based on the fluorescence spectrum of this compound (which shows a broad emission peak in the green-yellow region), select emission filters that maximize the collection of the this compound signal while minimizing the collection of autofluorescence.

  • Rationale: If there are regions of the spectrum where the this compound signal is high and autofluorescence is low, you can spectrally isolate your signal of interest.

Step 4: Background Subtraction
  • Action: Acquire images or readings from both your this compound-stained samples and your unstained control samples. Subtract the average fluorescence intensity of the unstained control from the this compound-stained sample.

  • Rationale: This computational approach can effectively remove the contribution of background fluorescence.

Quantitative Data Summary

Molecule/ComponentExcitation Max (nm)Emission Max (nm)
This compound (post-reaction with NO) Not Specified~500 - 600 (Green-Yellow)
NADH~340~450 (Blue)
Flavins (FAD, FMN)~450~530 (Green)
Collagen~340~400 (Blue)
Elastin~350-450~420-520 (Blue-Green)
LipofuscinBroad (UV-Green)Broad (Green-Red)
Formaldehyde-inducedBroad (UV-Blue)Broad (Green-Yellow)

Experimental Protocols

Protocol 1: Preparing an Unstained Control for Autofluorescence Measurement

Objective: To quantify the baseline autofluorescence of your biological sample.

Methodology:

  • Prepare your cells or tissue samples according to your standard experimental protocol, including any fixation and permeabilization steps.

  • In parallel with your this compound-stained samples, prepare an identical set of samples that will not be incubated with the this compound probe.

  • Treat these "unstained control" samples with the same buffers and media used for the this compound-stained samples.

  • Image the unstained controls using the same excitation and emission filter settings that you will use for your this compound experiment.

  • The resulting fluorescence intensity from these samples represents your autofluorescence background.

Protocol 2: Background Subtraction for Correcting Autofluorescence

Objective: To computationally remove the contribution of autofluorescence from your this compound signal.

Methodology:

  • Acquire fluorescence intensity measurements from both your this compound-stained experimental wells (F_experimental) and your unstained control wells (F_autofluorescence).

  • Calculate the corrected fluorescence (F_corrected) by subtracting the average intensity of the unstained controls from your experimental values: F_corrected = F_experimental - F_autofluorescence

  • This corrected value provides a more accurate representation of the fluorescence signal generated by the this compound probe in response to NO.

Visualizations

autofluorescence_workflow Experimental Workflow for Autofluorescence Correction cluster_prep Sample Preparation cluster_treatment Treatment cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep_exp Prepare Experimental Samples add_this compound Incubate with this compound prep_exp->add_this compound prep_control Prepare Unstained Control Samples add_vehicle Incubate with Vehicle prep_control->add_vehicle measure_exp Measure Fluorescence (Experimental) add_this compound->measure_exp measure_control Measure Fluorescence (Control) add_vehicle->measure_control subtract Background Subtraction measure_exp->subtract measure_control->subtract corrected_signal Corrected this compound Signal subtract->corrected_signal

Caption: Workflow for autofluorescence correction using a background subtraction method.

troubleshooting_logic Troubleshooting High Background Fluorescence start High Background Signal? unstained_control Is fluorescence high in unstained control? start->unstained_control fixation Using aldehyde fixative? unstained_control->fixation Yes end Signal Optimized unstained_control->end No media Using phenol red medium? fixation->media No solution1 Change fixative or reduce fixation time fixation->solution1 Yes spectral_overlap Spectral overlap with this compound? media->spectral_overlap No solution2 Use phenol red-free medium media->solution2 Yes solution3 Use spectral unmixing or background subtraction spectral_overlap->solution3 Yes spectral_overlap->end No solution1->media solution2->spectral_overlap solution3->end

Caption: Logical steps for troubleshooting high background fluorescence.

References

Technical Support Center: Best Practices for Fluorescence Imaging to Prevent Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent and resolve artifacts during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are imaging artifacts?

A1: Imaging artifacts are any features that appear in an image that are not present in the original sample.[1][2] These can obscure or be mistaken for genuine biological structures, leading to incorrect data interpretation.[2] Artifacts can arise from various sources, including sample preparation, imaging hardware, and software processing.[2][3][4]

Q2: Why is it crucial to prevent artifacts in fluorescence imaging?

A2: Preventing artifacts is essential for obtaining accurate and reproducible results. Artifacts can mask the true biological signal, lead to misinterpretation of experimental outcomes, and compromise the validity of your research.[3] Minimizing artifacts ensures high-quality, reliable data for analysis.

Q3: What are the most common types of artifacts in fluorescence imaging?

A3: Common artifacts in fluorescence imaging include photobleaching, background fluorescence, out-of-focus light, motion artifacts, and artifacts from the staining process itself, such as dye precipitation.[5][6]

Q4: Can the imaging software introduce artifacts?

A4: Yes, post-processing steps and the algorithms used by the imaging software can sometimes introduce artifacts.[4] It is important to understand the processing steps your software applies and to distinguish between raw data and processed images.

Troubleshooting Guides

Guide 1: Troubleshooting Common Imaging Artifacts

This guide addresses common issues encountered during fluorescence imaging and provides potential causes and solutions.

Artifact Appearance Potential Causes Solutions
High Background Fluorescence Low signal-to-noise ratio, obscuring the target signal.- Incomplete removal of unbound fluorescent probes.- Autofluorescence from the sample or medium.- Suboptimal staining protocol.- Increase the number and duration of wash steps.- Use a mounting medium with antifade and background-reducing agents.- Optimize antibody/probe concentration and incubation times.[7]
Photobleaching Signal intensity fades over time with repeated exposure to excitation light.- High excitation light intensity.- Long exposure times.- Reduce the intensity of the excitation light.- Minimize exposure time.- Use an antifade reagent in the mounting medium.
Out-of-Focus Signal Blurry image with poor resolution of structures.- Incorrect focus plane.- Sample is too thick.- Carefully adjust the focus to the plane of interest.- Use imaging techniques for thick samples, such as confocal or deconvolution microscopy.
Motion Artifacts Blurring or ghosting of moving structures.[3]- Movement of the sample during acquisition.- Ensure the sample is securely mounted.- For live-cell imaging, use shorter exposure times or faster acquisition systems.
Dye Precipitates Bright, punctate signals that are not associated with a biological structure.- High concentration of the fluorescent dye.[5]- Poor solubility of the dye in the staining buffer.- Optimize the dye concentration by performing a titration.[5][7]- Ensure the dye is fully dissolved before applying it to the sample.
Uneven Illumination The center of the image is brighter than the edges.- Misalignment of the light source.- Realign the microscope's illumination pathway.
Detector Noise Grainy or speckled appearance, especially in low-light conditions.- High detector gain.- Low signal intensity.- Optimize staining to increase signal intensity.- Cool the detector if possible.- Use image averaging to reduce random noise.
Guide 2: Optimizing Staining Protocols

Proper staining is critical to prevent many common artifacts.[5] The following table provides a starting point for optimizing your staining protocol.

Parameter Recommendation Rationale
Probe Concentration Titrate to find the optimal concentration.Too high a concentration can lead to non-specific binding and precipitates[5]; too low will result in a weak signal.
Incubation Time Optimize for your specific probe and target.Insufficient time may lead to weak staining, while excessive time can increase background.
Incubation Temperature Follow the manufacturer's recommendation (often 4°C, room temperature, or 37°C).Temperature can affect binding kinetics and probe stability.
Washing Steps Perform multiple, thorough washes after incubation.Crucial for removing unbound probes and reducing background fluorescence.
Blocking Use a blocking solution (e.g., BSA or serum) before adding the primary antibody.Prevents non-specific binding of antibodies to the sample.

Experimental Protocols

General Protocol for Fluorescent Staining of Cultured Cells

This protocol provides a general workflow for staining adherent cells. It should be optimized for your specific cell type and fluorescent probe.

  • Cell Culture: Plate cells on coverslips in a petri dish and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody/Fluorescent Probe Incubation: Incubate the cells with the fluorescently labeled secondary antibody or fluorescent probe, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): If desired, counterstain nuclei with a DNA dye like DAPI.

  • Mounting: Mount the coverslip onto a microscope slide using a mounting medium, preferably one containing an antifade agent.

  • Imaging: Image the sample using a fluorescence microscope with the appropriate filter sets.

Visualizations

G Experimental Workflow for Fluorescence Imaging cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging A Cell Culture B Fixation & Permeabilization A->B C Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody/Probe Incubation D->E F Washing E->F G Mounting F->G H Image Acquisition G->H I Data Analysis H->I G Troubleshooting Decision Tree for Poor Image Quality A Poor Image Quality B Is the signal weak? A->B C Is the background high? B->C No E Increase probe concentration Increase exposure time B->E Yes D Is the image blurry? C->D No F Increase washing steps Use background reducing agent C->F Yes G Check focus Check for motion artifacts D->G Yes H Image is satisfactory D->H No

References

Validation & Comparative

A Head-to-Head Comparison of BPTQ and DAF-2 for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving nitric oxide (NO), the selection of an appropriate detection probe is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of two fluorescent probes for nitric oxide detection: 2-(benzo[d]thiazol-2-yl)-4-(trifluoromethyl)-6-(piperidin-1-yl)quinoline (BPTQ) and 4,5-diaminofluorescein (B163784) (DAF-2).

Nitric oxide is a ubiquitous signaling molecule involved in a myriad of physiological and pathological processes. Its transient nature and low physiological concentrations, however, present significant challenges for its direct detection. Fluorescent probes have emerged as indispensable tools for the real-time visualization of NO in living cells and tissues. This guide will objectively compare the performance, mechanisms, and experimental considerations of this compound and DAF-2 to assist researchers in making an informed decision for their specific experimental needs.

Performance Characteristics at a Glance

A summary of the key performance indicators for this compound and DAF-2 is presented below, offering a rapid comparative overview.

FeatureThis compoundDAF-2
Detection Limit Data not available in reviewed literature~5 nM[1]
Quantum Yield (Φ) Data not available in reviewed literature~0.002 (DAF-2), ~0.74 (DAF-2T, NO-adduct)[2]
Excitation Max (λex) ~360 nm~495 nm[3]
Emission Max (λem) ~410 nm~515 nm[3]
Photostability Data not available in reviewed literatureModerate
Selectivity Reacts with NOCan react with other reactive nitrogen species (RNS)
pH Sensitivity Data not available in reviewed literatureFluorescence is pH-dependent

Mechanism of Nitric Oxide Detection

Both this compound and DAF-2 rely on a chemical reaction with nitric oxide that results in a significant change in their fluorescent properties. However, the underlying chemical transformations differ.

This compound: The proposed mechanism for this compound involves a reaction with nitric oxide that leads to a change in its molecular structure, resulting in a detectable fluorescent signal.

DAF-2: DAF-2 is a non-fluorescent molecule that, in the presence of oxygen, reacts with nitric oxide to form a highly fluorescent triazole derivative, DAF-2T. This reaction forms the basis of its use as an "off-on" fluorescent probe.

Signaling Pathway and Detection Mechanism Diagrams

To visually represent the detection mechanisms, the following diagrams have been generated using the DOT language.

BPTQ_Mechanism This compound This compound (Non-fluorescent) BPTQ_NO_Complex This compound-NO Adduct (Fluorescent) This compound->BPTQ_NO_Complex + NO NO Nitric Oxide (NO)

This compound Nitric Oxide Detection Mechanism

DAF2_Mechanism cluster_cell Inside the Cell DAF2_DA DAF-2 DA (Cell Permeable) DAF2 DAF-2 (Non-fluorescent) DAF2_DA->DAF2 Hydrolysis DAF2T DAF-2T (Highly Fluorescent) DAF2->DAF2T Reaction Esterases Intracellular Esterases NO_O2 NO + O₂

DAF-2 Nitric Oxide Detection Mechanism

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are generalized protocols for the detection of intracellular nitric oxide.

Experimental Protocol for DAF-2 DA

This protocol outlines the steps for using the cell-permeable diacetate form of DAF-2 (DAF-2 DA) for intracellular NO detection.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of DAF-2 DA in anhydrous DMSO.

    • Dilute the stock solution in a serum-free medium or an appropriate buffer to the final working concentration (typically 2-10 µM).

    • Remove the culture medium from the cells and wash them with a warm buffer (e.g., PBS or HBSS).

    • Add the DAF-2 DA loading solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.

  • Washing:

    • After incubation, remove the loading solution and wash the cells twice with a warm buffer to remove any extracellular probe.

  • NO Stimulation and Imaging:

    • Add fresh medium or buffer to the cells. If desired, add a stimulus to induce NO production.

    • Image the cells using a fluorescence microscope with appropriate filter sets (Excitation: ~495 nm, Emission: ~515 nm).

    • Acquire images at different time points to monitor the change in fluorescence intensity.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a cell-based nitric oxide detection experiment using a fluorescent probe.

Experimental_Workflow start Start cell_culture Plate and Culture Cells start->cell_culture probe_loading Load Cells with Fluorescent Probe cell_culture->probe_loading wash Wash to Remove Excess Probe probe_loading->wash stimulate Stimulate NO Production (Optional) wash->stimulate imaging Acquire Fluorescence Images stimulate->imaging analysis Analyze Image Data imaging->analysis end End analysis->end

General Experimental Workflow

Concluding Remarks

The choice between this compound and DAF-2 for nitric oxide detection will ultimately depend on the specific requirements of the experiment. DAF-2 is a well-characterized probe with a known detection limit and established protocols. However, its pH sensitivity and potential for reacting with other reactive nitrogen species are important considerations. While information on the quantitative performance of this compound is currently limited in the available literature, its distinct chemical structure may offer advantages in terms of selectivity. Researchers are encouraged to consult the primary literature and perform pilot experiments to determine the optimal probe and conditions for their particular application. As new probes and data become available, the landscape of nitric oxide detection will continue to evolve, offering ever more precise tools for unraveling the complex roles of this critical signaling molecule.

References

A Comparative Guide to BPTQ and Other Fluorescent Probes for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of nitric oxide (NO), a critical signaling molecule in a myriad of physiological and pathological processes, is paramount for advancing biomedical research. Fluorescent probes have emerged as indispensable tools for real-time monitoring of NO dynamics in living cells. This guide provides an objective comparison of the performance of the BPTQ fluorescent probe with other commonly used alternatives, supported by experimental data to facilitate probe selection for specific research applications.

Overview of Nitric Oxide Fluorescent Probes

The detection of nitric oxide using fluorescent probes primarily relies on chemical reactions that lead to a change in the fluorescence properties of the probe. The most prevalent classes of NO probes include those based on the diaminofluorescein (DAF) and diaminorhodamine (DAR) families, as well as various BODIPY-based sensors. These probes typically operate via an NO-induced formation of a highly fluorescent triazole derivative from a non-fluorescent precursor. This compound functions through a similar principle, where the reaction with nitric oxide triggers a significant fluorescence enhancement.

Performance Comparison of NO Fluorescent Probes

The selection of an appropriate fluorescent probe is crucial for obtaining reliable and reproducible data. The following table summarizes the key performance characteristics of this compound and other widely used nitric oxide probes.

FeatureThis compoundDAF-FMDAR-4M
Fluorophore Core Benzothiazole Phenyl ImidazoleFluoresceinRhodamine
Excitation Max (nm) ~430 nm~495 nm~560 nm
Emission Max (nm) ~567 nm~515 nm~575 nm
Quantum Yield (Φf) after NO reaction Data not available~0.81~0.42
Limit of Detection (LOD) Data not available~5 nM~7 nM[1]
Photostability Data not availableModerateHigh
pH Stability Data not availableSensitive to acidic pHStable over a wide pH range (4-12)
Selectivity Data not availableCan react with other reactive nitrogen species (RNS) and dehydroascorbic acid.High selectivity for NO over many other reactive oxygen and nitrogen species (ROS/RNS).

Note: Quantitative data for this compound's quantum yield, limit of detection, photostability, and comprehensive selectivity were not available in the reviewed literature. The comparison is based on available data for the other probes.

Signaling Pathway and Detection Mechanism

The detection of nitric oxide by this compound and other related fluorescent probes involves a series of steps within the cellular environment. The general signaling pathway and detection mechanism are illustrated below.

NO_Detection_Pathway cluster_cellular_environment Cellular Environment cluster_detection Detection NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO L_Arginine L-Arginine L_Arginine->NOS Substrate N2O3 Dinitrogen Trioxide (N2O3) NO->N2O3 O2 Oxygen (O2) O2->N2O3 Fluorescent_Product Fluorescent Triazole Product N2O3->Fluorescent_Product Probe_ester Cell-Permeable Probe (e.g., this compound-AM) Probe Non-Fluorescent Probe (this compound) Probe_ester->Probe Hydrolysis Probe->Fluorescent_Product Esterases Intracellular Esterases Microscope Fluorescence Microscope/ Plate Reader Fluorescent_Product->Microscope Excitation/ Emission

Caption: General signaling pathway for intracellular nitric oxide detection.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the detection of intracellular nitric oxide using a fluorescent probe like this compound.

Experimental_Workflow Cell_Prep 1. Cell Preparation (Plate and culture cells) Loading 2. Probe Loading (Incubate with this compound-AM) Cell_Prep->Loading Wash1 3. Washing (Remove extracellular probe) Loading->Wash1 Stimulation 4. Stimulation (Induce NO production) Wash1->Stimulation Detection 5. Fluorescence Detection (Microscopy or Plate Reader) Stimulation->Detection Analysis 6. Data Analysis Detection->Analysis

Caption: General experimental workflow for intracellular NO detection.

Logical Comparison of Probe Characteristics

The choice between different NO fluorescent probes often involves a trade-off between various performance characteristics. The following diagram illustrates the logical considerations when selecting a probe.

Probe_Comparison_Logic Start Probe Selection Considerations Sensitivity High Sensitivity (Low LOD) Start->Sensitivity Selectivity High Selectivity (Low cross-reactivity) Start->Selectivity Photostability High Photostability (Long-term imaging) Start->Photostability pH_Stability Broad pH Stability Start->pH_Stability Spectral_Props Favorable Spectral Properties Start->Spectral_Props DAF_FM_adv DAF-FM: - High Quantum Yield Sensitivity->DAF_FM_adv DAR_4M_adv DAR-4M: - High Photostability - Broad pH Stability - Red-shifted spectra Photostability->DAR_4M_adv pH_Stability->DAR_4M_adv Spectral_Props->DAR_4M_adv BPTQ_adv This compound: - (Potential for) Long-wavelength emission Spectral_Props->BPTQ_adv

Caption: Logical considerations for selecting an NO fluorescent probe.

Experimental Protocols

General Protocol for Intracellular Nitric Oxide Detection using DAF-FM Diacetate
  • Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Reagent Preparation: Prepare a stock solution of DAF-FM diacetate in anhydrous DMSO. On the day of the experiment, dilute the stock solution to a final working concentration of 5-10 µM in a serum-free medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS).

  • Cell Loading: Remove the culture medium and wash the cells once with the serum-free medium or buffer. Add the DAF-FM diacetate working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.

  • Washing: After incubation, wash the cells twice with the medium or buffer to remove any extracellular probe.

  • Stimulation: Replace the wash buffer with fresh medium or buffer. If applicable, add the desired stimulus to induce nitric oxide production. Include appropriate positive (e.g., NO donor) and negative (e.g., NOS inhibitor) controls.

  • Imaging: Mount the dish on a fluorescence microscope equipped with standard FITC filter sets (Excitation: ~495 nm, Emission: ~515 nm). Acquire images at desired time points.

General Protocol for Intracellular Nitric Oxide Detection using DAR-4M AM
  • Cell Preparation: Culture cells on an appropriate imaging plate or dish to the desired density.

  • Reagent Preparation: Prepare a stock solution of DAR-4M AM in high-quality, anhydrous DMSO. Just before use, dilute the stock solution to a final working concentration of 5-10 µM in a suitable buffer or medium.

  • Cell Loading: Wash the cells once with the buffer or medium. Add the DAR-4M AM working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Following incubation, wash the cells twice with the buffer or medium to remove excess probe.

  • Stimulation: Add fresh buffer or medium to the cells. Introduce the experimental stimulus to trigger NO production.

  • Imaging: Place the sample on a fluorescence microscope with filter sets appropriate for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm) and capture images.

Disclaimer: These are generalized protocols. Optimal conditions, including probe concentration and incubation times, should be determined empirically for specific cell types and experimental setups.

References

A Researcher's Guide to Control Experiments for BPTQ Nitric Oxide Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular signaling, the precise detection of transient molecules like nitric oxide (NO) is paramount. The fluorescent probe BPTQ has emerged as a tool for visualizing NO; however, rigorous validation through carefully designed control experiments is crucial for accurate and reproducible data. This guide provides a comprehensive comparison of this compound with alternative NO probes and details the essential control experiments required to validate its fluorescence signal.

Understanding this compound and the Importance of Controls

This compound (a benzothiadiazole-based probe) detects nitric oxide through a reaction mechanism that results in a fluorescent product, allowing for the visualization of NO in biological systems. However, like any fluorescent probe, its signal can be influenced by various factors within the complex cellular environment. Therefore, a series of control experiments are not just recommended—they are essential to ensure that the observed fluorescence is a direct and specific result of nitric oxide presence.

Key Control Experiments for Nitric Oxide Imaging

To validate the specificity of this compound or any other NO probe, a combination of positive and negative controls should be employed. These controls help to confirm that the probe responds to NO and that the signal is not an artifact of other cellular processes or reactive species.

Negative Controls: Ensuring Signal Specificity

1. NOS Inhibition with L-NAME:

  • Purpose: To confirm that the fluorescence signal is dependent on the enzymatic production of NO by nitric oxide synthases (NOS). L-NAME (Nω-Nitro-L-arginine methyl ester) is a competitive inhibitor of all NOS isoforms.

  • Expected Outcome: Pre-treatment of cells with L-NAME should significantly attenuate or abolish the fluorescence increase that is observed upon stimulation of endogenous NO production.

2. Nitric Oxide Scavenging with cPTIO:

  • Purpose: To verify that the detected signal is from NO itself. cPTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is a potent scavenger of NO.

  • Expected Outcome: The presence of cPTIO should quench the fluorescence signal generated by both endogenous and exogenous sources of NO.

Positive Control: Confirming Probe Responsiveness

1. Application of a Nitric Oxide Donor:

  • Purpose: To demonstrate that the probe is functional and capable of responding to NO. NO donors are molecules that release NO under specific conditions.

  • Common Donors: S-nitroso-N-acetyl-DL-penicillamine (SNAP) and Diethylamine NONOate (DEA/NONOate) are frequently used.[1]

  • Expected Outcome: The addition of an NO donor to the cells loaded with the probe should result in a robust increase in fluorescence intensity.

Comparative Analysis of Nitric Oxide Fluorescent Probes

While this compound is a valuable tool, several other classes of fluorescent probes for nitric oxide detection exist, each with its own set of advantages and limitations. The choice of probe should be guided by the specific experimental context, including the biological system, the required sensitivity, and the imaging modality.

Probe FamilySpecific Probe ExampleDetection MechanismExcitation Max (nm)Emission Max (nm)Limit of Detection (LOD)Key AdvantagesKey Limitations
Benzothiadiazole This compoundReaction with NO to form a fluorescent productNot explicitly statedNot explicitly statedNot explicitly statedInformation not widely availableLack of extensive characterization data in literature
Diaminofluorescein (DAF) DAF-2N-nitrosation of the diamino group in the presence of O₂ to form a highly fluorescent triazole~495~515~5 nM[2]High sensitivity, widely used and well-documentedpH sensitivity, potential for photo-instability
Diaminorhodamine (DAR) DAR-4MN-nitrosation of the diamino group to form a fluorescent triazole~560~575Not explicitly statedMore photostable than DAFs, less pH sensitive, longer wavelengths reduce autofluorescence[1]May have lower quantum yield than DAFs
BODIPY-based RBAPhotoinduced electron transfer (PET) mechanism blocked by reaction with NONot explicitly statedNot explicitly stated~10 nM[3]High photostability, sharp emission peaks, good quantum yieldCan be sensitive to other reducing agents like glutathione[3]
Copper-based CuFLNO reduces Cu(II) to Cu(I), releasing a fluorescent ligandNot explicitly statedNot explicitly statedNot explicitly statedDirect detection of NO radical, high selectivity over other reactive nitrogen/oxygen speciesCan be sensitive to other metal ions

Detailed Experimental Protocols

Protocol 1: L-NAME (NOS Inhibitor) Control
  • Cell Preparation: Plate cells on a suitable imaging dish and culture to the desired confluency.

  • L-NAME Pre-incubation: Prepare a working solution of L-NAME (e.g., 1 mM) in cell culture medium. Remove the existing medium from the cells and add the L-NAME solution. Incubate for 30-60 minutes at 37°C.[1]

  • Probe Loading: While still in the presence of L-NAME, load the cells with the this compound probe according to the manufacturer's instructions.

  • Stimulation: If studying endogenous NO production, add the stimulus to the cells.

  • Imaging: Acquire fluorescence images using a microscope with the appropriate filter set for this compound.

  • Comparison: Compare the fluorescence intensity of the L-NAME treated cells to that of cells not treated with the inhibitor.

Protocol 2: cPTIO (NO Scavenger) Control
  • Cell Preparation: Plate and culture cells as described above.

  • Probe Loading: Load the cells with the this compound probe.

  • Stimulation and Scavenging: Add the NO stimulus to the cells. For the control group, co-administer cPTIO (e.g., 100 µM) with the stimulus.[1]

  • Imaging: Acquire fluorescence images at various time points after stimulation.

  • Analysis: Compare the fluorescence signal in the presence and absence of cPTIO. A significant reduction in fluorescence with cPTIO indicates NO-specific detection.

Protocol 3: Nitric Oxide Donor (Positive Control)
  • Cell Preparation: Plate and culture cells.

  • Probe Loading: Load the cells with the this compound probe.

  • Baseline Imaging: Acquire a baseline fluorescence image before adding the NO donor.

  • NO Donor Addition: Prepare a fresh solution of an NO donor (e.g., 100 µM SNAP or 10 µM DEA/NONOate) in imaging buffer.[1] Add the solution to the cells.

  • Time-lapse Imaging: Immediately begin acquiring a series of images to monitor the increase in fluorescence over time.

  • Result: A clear and rapid increase in fluorescence intensity confirms the probe's responsiveness to NO.

Visualizing the Pathways and Workflows

To further clarify the experimental logic, the following diagrams illustrate the nitric oxide signaling pathway, a typical experimental workflow for control experiments, and the logical relationship for validating the probe's signal.

NO_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Downstream Downstream Cellular Responses cGMP->Downstream

Canonical Nitric Oxide Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis cell_plating 1. Plate Cells probe_loading 2. Load with this compound Probe cell_plating->probe_loading control A. No Treatment (Baseline) probe_loading->control positive_control B. NO Donor (e.g., SNAP) probe_loading->positive_control negative_control1 C. NOS Inhibitor (e.g., L-NAME) probe_loading->negative_control1 negative_control2 D. NO Scavenger (e.g., cPTIO) probe_loading->negative_control2 imaging 3. Fluorescence Microscopy control->imaging positive_control->imaging negative_control1->imaging negative_control2->imaging quantification 4. Image Analysis & Quantification imaging->quantification comparison 5. Compare Fluorescence Intensities quantification->comparison

General Experimental Workflow for this compound Validation.

Logical_Relationship start Fluorescence Signal Observed with this compound is_responsive Does NO Donor Increase Signal? start->is_responsive is_inhibited Is Signal Reduced by L-NAME? is_responsive->is_inhibited Yes invalid_signal Signal is Likely a Non-Specific Artifact is_responsive->invalid_signal No is_scavenged Is Signal Reduced by cPTIO? is_inhibited->is_scavenged Yes is_inhibited->invalid_signal No valid_signal Signal is Likely NO-Specific is_scavenged->valid_signal Yes is_scavenged->invalid_signal No

Decision Tree for Validating this compound Signal Specificity.

References

A Comparative Guide to BPTF Bromodomain Inhibitor Probes in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of several chemical probes targeting the bromodomain of the Bromodomain and PHD finger Transcription Factor (BPTF). BPTF is a key component of the Nucleosome Remodeling Factor (NURF) complex and has emerged as a significant target in oncology due to its role in chromatin remodeling and the regulation of gene expression implicated in cancer progression. This document summarizes experimental data for prominent BPTF inhibitors—BI-7190, AU1, BZ1, and NVS-BPTF-1—across various cell lines, offering insights into their potency, selectivity, and cellular effects.

Performance Comparison of BPTF Bromodomain Inhibitors

The following tables summarize the quantitative data for the BPTF bromodomain inhibitors, providing a comparative overview of their biochemical affinity, cellular potency, and selectivity.

Table 1: In Vitro Binding Affinity and Cellular Potency

ProbeTargetKd (nM)Assay MethodCellular EC50/IC50 (nM)Cell LineCellular Assay
BI-7190 BPTF3.5DiscoveRx58HEK293NanoBRET[1][2]
BPTF85ITC
AU1 BPTF2800PrOF NMRActive (concentration not specified)Not specifiedCell-based reporter assay[3]
BZ1 BPTF6.3Not specifiedSensitizes to doxorubicin (B1662922)4T1 (breast cancer)MTS assay[4][5]
NVS-BPTF-1 BPTF71BLI16HEK293NanoBRET[6]
BPTF56 (IC50)AlphaScreenNo impact on proliferationB16F10 (melanoma)Not specified[7]

Table 2: Selectivity Profile of BPTF Bromodomain Inhibitors

ProbeOff-TargetKd / EC50 (nM)Selectivity vs. BPTF
BI-7190 BRD91100 (EC50)>19-fold (cellular)[1][2]
BRPF12960 (EC50)>50-fold (cellular)[8]
AU1 BRD4No binding detectedSelective for BPTF[3]
BZ1 BET Bromodomains>350-fold selectivity>350-fold[4][5][9]
BRD9Off-target affinity notedNot quantified[10]
CECR2Off-target affinity notedNot quantified[10]
NVS-BPTF-1 BRD4(BD1)Selective inhibitionStrong and selective[7]
CECR2No activity detectedSelective[6]
PCAFNo activity detectedSelective[6]
GCN5L2No activity detectedSelective[6]

Table 3: Observed Cellular Effects of BPTF Bromodomain Inhibitors

ProbeCell Line(s)Observed Effect
BI-7190 46 cancer cell linesAntiproliferative GI50 values from 1.56 to 36.05 µM; no correlation with BPTF mRNA expression or dependency scores.[11]
AU1 ((S)-1 enantiomer) K562 (leukemia), MCF-7 (breast cancer)Decreased cell viability.[12]
HepG2 (liver cancer)No sensitivity to treatment.[12]
Mouse mammary epithelial cellsDecreased proliferation, G1 cell cycle arrest, and reduced c-Myc-DNA occupancy.[4]
BZ1 4T1 (breast cancer)Synergizes with doxorubicin to reduce cell survival.[4][5]
NVS-BPTF-1 B16F10 (melanoma)No impact on cell proliferation.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BPTF BPTF NURF NURF Complex BPTF->NURF part of Chromatin Chromatin Remodeling NURF->Chromatin AcetylatedHistones Acetylated Histones AcetylatedHistones->BPTF recruits cMYC c-MYC Transcription Chromatin->cMYC GeneExpression Oncogenic Gene Expression cMYC->GeneExpression MAPK_pathway MAPK Pathway GeneExpression->MAPK_pathway activates PI3K_AKT_pathway PI3K/AKT Pathway GeneExpression->PI3K_AKT_pathway activates Proliferation Cell Proliferation MAPK_pathway->Proliferation Survival Cell Survival PI3K_AKT_pathway->Survival BPTF_inhibitor BPTF Bromodomain Inhibitor BPTF_inhibitor->BPTF inhibits

Caption: BPTF signaling pathway and point of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cell-Based Assays cluster_data_analysis Data Analysis CellSeeding Seed cells in multi-well plates ProbeTreatment Treat cells with BPTF inhibitor (e.g., BI-7190) and controls CellSeeding->ProbeTreatment Incubation Incubate for a defined period (e.g., 72 hours) ProbeTreatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTS/AlamarBlue) Incubation->ViabilityAssay TargetEngagement Target Engagement Assay (e.g., NanoBRET) Incubation->TargetEngagement WesternBlot Western Blot for Downstream Targets Incubation->WesternBlot MeasureSignal Measure absorbance, fluorescence, or luminescence ViabilityAssay->MeasureSignal TargetEngagement->MeasureSignal AnalyzeProtein Analyze protein expression levels WesternBlot->AnalyzeProtein CalculatePotency Calculate IC50/EC50 values MeasureSignal->CalculatePotency

Caption: General experimental workflow for evaluating BPTF probes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from the referenced literature and should be adapted to specific experimental conditions.

Cell Viability Assay (MTS/AlamarBlue)

This protocol is used to assess the effect of BPTF inhibitors on cell proliferation and viability.

Materials:

  • Cancer cell lines of interest (e.g., K562, MCF-7, 4T1)[4][12]

  • Complete cell culture medium

  • BPTF bromodomain inhibitor (e.g., AU1, BZ1) and negative control

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or AlamarBlue reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line to ensure they are in the exponential growth phase at the time of analysis.

  • Compound Treatment: After allowing the cells to adhere (for adherent cells), treat them with a serial dilution of the BPTF inhibitor. Include wells with vehicle control (e.g., DMSO) and a negative control compound. For combination studies, a fixed concentration of a chemotherapeutic agent like doxorubicin can be added.[4]

  • Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[12]

  • Reagent Addition: Add the MTS or AlamarBlue reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Incubate for 1-4 hours and then measure the absorbance (for MTS) or fluorescence (for AlamarBlue) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data to determine the GI50 (concentration for 50% growth inhibition).

NanoBRET Target Engagement Assay

This assay measures the binding of the BPTF inhibitor to the BPTF bromodomain within living cells.[1][6]

Materials:

  • HEK293T cells

  • Plasmid encoding NanoLuc-BPTF bromodomain fusion protein

  • Transfection reagent

  • BPTF inhibitor and a specific fluorescent tracer

  • Opti-MEM or other serum-free medium

  • White, opaque 96- or 384-well plates

  • Luminescence plate reader with BRET-compatible filters

Procedure:

  • Transfection: Transfect HEK293T cells with the NanoLuc-BPTF bromodomain plasmid.

  • Cell Seeding: After 24 hours, harvest the cells and seed them into the assay plate.

  • Compound and Tracer Addition: Add the BPTF inhibitor at various concentrations to the cells, followed by the addition of the fluorescent tracer at a fixed concentration.

  • Incubation: Incubate the plate at 37°C for a period to allow for compound binding to reach equilibrium.

  • Signal Measurement: Add the NanoBRET substrate and immediately measure the donor (NanoLuc) and acceptor (tracer) emissions using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the inhibitor will result in a decrease in the BRET signal, which can be used to calculate the IC50 value.

AlphaScreen Competitive Inhibition Assay

This in vitro assay measures the ability of a compound to disrupt the interaction between the BPTF bromodomain and an acetylated histone peptide.[6]

Materials:

  • Recombinant His-tagged BPTF bromodomain

  • Biotinylated acetylated histone H4 peptide (e.g., H4K16ac)

  • Streptavidin-coated donor beads and Nickel chelate acceptor beads

  • BPTF inhibitor

  • Assay buffer

  • 384-well microplates

  • AlphaScreen-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the His-tagged BPTF bromodomain, biotinylated histone peptide, and the BPTF inhibitor in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the BPTF inhibitor at various concentrations, followed by the His-tagged BPTF bromodomain and the biotinylated histone peptide.

  • Bead Addition: Add the acceptor beads and incubate to allow binding to the His-tagged protein. Then, add the donor beads and incubate in the dark to allow binding to the biotinylated peptide.

  • Signal Measurement: Read the plate on an AlphaScreen reader. In the absence of an inhibitor, the interaction between the BPTF bromodomain and the histone peptide brings the donor and acceptor beads into proximity, generating a signal.

  • Data Analysis: The inhibitor will compete with the histone peptide for binding to the BPTF bromodomain, leading to a decrease in the AlphaScreen signal. Plot the signal intensity against the inhibitor concentration to determine the IC50 value.

References

Cross-Validation of BPTF Analysis: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Bromodomain PHD Finger Transcription Factor (BPTF), a key epigenetic regulator implicated in various cancers, robust and reliable methods for its quantification and interaction analysis are paramount. This guide provides an objective comparison of various orthogonal methods used to validate findings related to BPTF, ensuring the accuracy and reproducibility of experimental results. The use of multiple, independent techniques to measure the same biological attribute is a critical aspect of rigorous scientific inquiry, reducing the potential for method-specific artifacts and increasing confidence in the data.

This guide is structured into two main sections:

  • Quantitative Analysis of BPTF Protein Levels: Comparing methods for determining the concentration of BPTF in biological samples.

  • Characterization of BPTF Interactions: Evaluating biophysical and cell-based assays for studying the binding of small molecules and other proteins to BPTF.

Quantitative Analysis of BPTF Protein Levels

Accurate quantification of BPTF protein expression is crucial for understanding its role in disease and for monitoring the effects of potential therapeutics. Below is a comparison of common orthogonal methods for this purpose.

Table 1: Comparison of Methods for BPTF Protein Quantification

MethodPrincipleSample Type(s)Quantitative OutputKey AdvantagesKey Limitations
ELISA Sandwich immunoassay with colorimetric or fluorometric detection.Serum, plasma, tissue homogenates, cell culture supernates.[1][2][3][4]Concentration (e.g., pg/mL or ng/mL).High sensitivity and specificity, quantitative, high-throughput compatible.Dependent on antibody quality, potential for matrix effects.
Western Blot SDS-PAGE separation followed by antibody-based detection.Cell lysates, tissue homogenates.[5][6][7]Relative protein abundance (semi-quantitative).Widely accessible, provides information on protein size and integrity.Less precise than ELISA, lower throughput, requires careful normalization.
Mass Spectrometry Measurement of mass-to-charge ratio of ionized peptides.Cell lysates, tissue homogenates, purified protein.Absolute or relative protein abundance.High specificity and sensitivity, can identify post-translational modifications.Requires specialized instrumentation and expertise, complex data analysis.
Immunohistochemistry (IHC) Antibody-based detection of protein in tissue sections.Fixed tissues.Protein localization and relative expression level.Provides spatial context of protein expression within tissues.Semi-quantitative, subject to variability in staining and interpretation.
RNA-Seq High-throughput sequencing of RNA transcripts.Cells, tissues.mRNA expression levels (correlates with protein levels).[8][9]Genome-wide expression profiling, highly quantitative for transcripts.Indirect measure of protein levels, post-transcriptional regulation can affect correlation.
Characterization of BPTF Interactions

The development of inhibitors targeting the bromodomain of BPTF is a promising therapeutic strategy. Validating the binding of these inhibitors is a critical step in drug discovery. The following table compares orthogonal biophysical and cell-based methods for characterizing these interactions. A key study by Ferguson et al. directly cross-validated Protein-observed 19F NMR (PrOF NMR), Surface Plasmon Resonance (SPR), and AlphaScreen for identifying and characterizing BPTF bromodomain inhibitors.[10][11][12][13]

Table 2: Comparison of Orthogonal Methods for Characterizing BPTF-Ligand Interactions

MethodPrincipleMeasurement TypeQuantitative OutputKey AdvantagesKey Limitations
AlphaScreen®/ AlphaLISA® Bead-based proximity assay measuring competitive inhibition.[14][15][16][17]Competitive BindingIC50, KiHigh-throughput, sensitive, homogeneous (no-wash) format.[18][19]Prone to interference from sample components, indirect measurement of binding.
Surface Plasmon Resonance (SPR) Label-free detection of mass changes on a sensor surface.[10][20]Direct BindingKD, kon, koffReal-time kinetics, label-free, provides detailed binding information.[10][13]Requires protein immobilization, can be sensitive to buffer conditions.
Protein-observed 19F NMR (PrOF NMR) Measures changes in the chemical shift of a 19F-labeled protein upon ligand binding.[10][21]Direct BindingKDSensitive to weak interactions, provides site-specific binding information.[10][21]Requires 19F-labeled protein, lower throughput than screening assays.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[22][23][24][25]Direct BindingKD, ΔH, ΔS, n (stoichiometry)Label-free, provides a complete thermodynamic profile of the interaction.[22][23]Requires larger amounts of protein, lower throughput.
NanoBRET™ Assay In-cell measurement of protein engagement based on bioluminescence resonance energy transfer.[18]In-Cell Target EngagementIC50Measures target engagement in a physiological cellular environment.Requires genetic modification of cells to express tagged protein.
Cell-Based Activity Assay Measures the downstream functional consequences of BPTF inhibition in cells.Functional InhibitionIC50Provides information on cellular potency and mechanism of action.Indirect measure of binding, can be affected by off-target effects.

Experimental Protocols & Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies for key experiments discussed in this guide.

BPTF ELISA (Enzyme-Linked Immunosorbent Assay)

Objective: To quantitatively determine the concentration of BPTF in biological samples.

Principle: A sandwich ELISA format is typically used. A capture antibody specific for BPTF is coated onto the wells of a microplate. The sample is added, and any BPTF present binds to the capture antibody. A second, detection antibody, also specific for BPTF and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added. This detection antibody binds to a different epitope on the captured BPTF. Finally, a substrate for the enzyme is added, which is converted into a detectable signal (e.g., color change) that is proportional to the amount of BPTF in the sample.[1]

General Protocol:

  • Coating: Coat a 96-well microplate with a BPTF-specific capture antibody and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add standards and samples to the wells and incubate.

  • Detection Antibody: Wash the plate and add the enzyme-conjugated BPTF detection antibody.

  • Substrate Addition: Wash the plate and add the enzyme substrate.

  • Signal Measurement: Stop the reaction and measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the standards and calculate the BPTF concentration in the samples.

Surface Plasmon Resonance (SPR) for BPTF-Inhibitor Binding

Objective: To determine the binding kinetics and affinity of small molecule inhibitors to the BPTF bromodomain.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. Recombinant BPTF protein is immobilized on the chip surface. A solution containing the small molecule inhibitor (analyte) is flowed over the surface. Binding of the inhibitor to the immobilized BPTF causes an increase in the refractive index, which is detected as a change in the SPR signal. The rate of this change provides information on the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[10]

General Protocol:

  • Chip Preparation: Activate the sensor chip surface for protein immobilization.

  • Protein Immobilization: Covalently couple recombinant BPTF protein to the sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the small molecule inhibitor over the chip surface.

  • Data Acquisition: Monitor the SPR signal in real-time during the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.

AlphaScreen® for BPTF-Histone Interaction

Objective: To screen for and characterize inhibitors that disrupt the interaction between the BPTF bromodomain and acetylated histone peptides.

Principle: AlphaScreen® is a bead-based proximity assay. Donor beads are coated with a molecule that binds one of the interacting partners (e.g., streptavidin-coated donor beads binding a biotinylated histone peptide). Acceptor beads are coated with a molecule that binds the other partner (e.g., anti-tag antibody-coated acceptor beads binding a tagged BPTF bromodomain). When the two partners interact, the beads are brought into close proximity. Upon laser excitation of the donor beads, singlet oxygen is generated, which diffuses to the acceptor beads and triggers a chemiluminescent signal. Small molecule inhibitors that disrupt the protein-protein interaction will prevent the beads from coming into proximity, leading to a decrease in the signal.

General Protocol:

  • Reagent Preparation: Prepare solutions of the tagged BPTF bromodomain, biotinylated histone peptide, and the test compounds.

  • Assay Plate Setup: In a microplate, add the BPTF protein, histone peptide, and test compounds.

  • Bead Addition: Add the donor and acceptor beads to the wells.

  • Incubation: Incubate the plate in the dark to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values from a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams are provided in the DOT language for use with Graphviz.

BPTF_Signaling_Pathway cluster_nucleus Nucleus Histone Histone H3/H4 PTMs Post-Translational Modifications (e.g., H3K4me3, H4K16ac) Histone->PTMs Histone Modifying Enzymes BPTF BPTF PTMs->BPTF Recognition by PHD & Bromodomain NURF NURF Complex BPTF->NURF Recruitment Chromatin Chromatin Remodeling NURF->Chromatin Transcription Gene Transcription Chromatin->Transcription Inhibitor BPTF Inhibitor Inhibitor->BPTF Blocks Binding

Caption: BPTF signaling pathway in chromatin remodeling.

Orthogonal_Validation_Workflow cluster_quantification BPTF Protein Quantification cluster_interaction BPTF Interaction Analysis Sample Biological Sample (Cell Lysate, Tissue, etc.) ELISA ELISA Sample->ELISA WesternBlot Western Blot Sample->WesternBlot MassSpec_Q Mass Spectrometry Sample->MassSpec_Q Quant_Results Quantitative Protein Levels ELISA->Quant_Results WesternBlot->Quant_Results MassSpec_Q->Quant_Results CrossValidation Cross-Validation & Data Integration Quant_Results->CrossValidation Compound Test Compound (Potential Inhibitor) AlphaScreen AlphaScreen Compound->AlphaScreen SPR Surface Plasmon Resonance (SPR) Compound->SPR ITC Isothermal Titration Calorimetry (ITC) Compound->ITC Interaction_Results Binding Affinity & Kinetics (IC50, KD, etc.) AlphaScreen->Interaction_Results SPR->Interaction_Results ITC->Interaction_Results Interaction_Results->CrossValidation Conclusion Validated Conclusion on BPTF levels and/or Inhibitor Binding CrossValidation->Conclusion

Caption: Experimental workflow for orthogonal validation.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling BPTQ

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug discovery and development, ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling BPTQ (1-(Biphenyl-4-yl)-2-(4-(tert-butyl)phenyl)-1,2-dihydro-6-p-tolylpyridazin-3(2H)-one), a compound identified as a KCNQ2 potassium channel activator. As with any novel chemical entity, a thorough understanding and implementation of safety protocols are critical.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available at this time. Therefore, this guidance is based on general principles of laboratory safety for handling research compounds of unknown toxicity. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to obtain the SDS from the supplier upon procurement.

General Hazard Assessment

The toxicological properties of this compound have not been extensively studied. In the absence of specific data, it is prudent to treat this compound as a potentially hazardous substance. Potential routes of exposure include inhalation, skin contact, eye contact, and ingestion. The health effects of acute or chronic exposure are currently unknown.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Recommended PPE
Weighing and Aliquoting (Solid) - Full-face respirator with P100 (particulate) cartridges- Chemical-resistant gloves (e.g., Nitrile)- Laboratory coat- Safety glasses with side shields or chemical splash goggles
Solution Preparation and Handling - Chemical fume hood- Chemical-resistant gloves (e.g., Nitrile)- Laboratory coat- Chemical splash goggles
Cell Culture and In Vitro Assays - Biosafety cabinet (if applicable)- Chemical-resistant gloves (e.g., Nitrile)- Laboratory coat- Safety glasses
General Laboratory Operations - Laboratory coat- Safety glasses- Chemical-resistant gloves (e.g., Nitrile)
Handling and Storage Procedures

Handling:

  • All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • When handling solutions, work within a chemical fume hood to prevent exposure to aerosols or vapors.

  • Avoid raising dust when working with the solid form.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.

  • Wash hands thoroughly after handling, even if gloves were worn.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secured and accessible only to authorized personnel.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Contaminated Materials: Dispose of items such as gloves, absorbent pads, and pipette tips in the designated solid hazardous waste stream.

Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's EHS department for specific disposal procedures.

Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while continuing to flush.

  • Seek medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, administer oxygen.

  • If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Alert others and your supervisor.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For small spills of solid material, gently cover with a damp paper towel to avoid raising dust and then use an absorbent material to clean the area.

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the spill.

  • Place all cleanup materials in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Contact your institution's EHS department for guidance on large spills.

Workflow for Handling a Research Chemical of Unknown Toxicity

G Workflow for Handling Research Chemicals of Unknown Toxicity cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase procure Procure Chemical & Obtain SDS assess Conduct Hazard Assessment (Consult EHS) procure->assess Information Gathering sds_review Review SDS & Develop Standard Operating Procedure (SOP) assess->sds_review Risk Analysis training Train Personnel on SOP & Emergency Procedures sds_review->training Safety Protocol ppe Don Appropriate PPE training->ppe Implementation weigh Weighing & Aliquoting (in Fume Hood) ppe->weigh solution Solution Preparation (in Fume Hood) weigh->solution experiment Conduct Experiment solution->experiment waste_collection Collect Waste in Labeled Containers experiment->waste_collection Waste Generation decon Decontaminate Work Area waste_collection->decon waste_disposal Dispose of Waste via EHS Procedures decon->waste_disposal

Caption: General workflow for safely handling a research chemical with unknown toxicity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.